molecular formula C7H5FN2S B1340678 7-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-08-1

7-Fluorobenzo[d]thiazol-2-amine

Cat. No.: B1340678
CAS No.: 20358-08-1
M. Wt: 168.19 g/mol
InChI Key: YWMZTMFZBAXQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorobenzo[d]thiazol-2-amine (CAS 20358-08-1) is a high-purity fluorinated benzothiazole derivative serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound is a key structural motif in developing novel bioactive molecules, particularly in anticancer agent discovery . Benzothiazole derivatives demonstrate remarkable biological activities, with recent research highlighting their potent and selective antitumor properties . These compounds represent a promising scaffold for creating innovative small-molecule drugs, showing specific activity against various cancer cell lines . The benzothiazole nucleus allows for extensive structural modification, enabling researchers to explore structure-activity relationships and optimize pharmacological profiles . Applications: • Anticancer Research: Serves as a core structure for designing and synthesizing novel anticancer agents . Research indicates certain benzothiazole derivatives can inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle . • Anti-inflammatory Research: Shows potential in developing dual-action agents that target both cancer and chronic inflammation, a critical factor in tumor development . Some derivatives reduce pro-inflammatory cytokine levels such as IL-6 and TNF-α . • Chemical Synthesis: A valuable precursor for synthesizing more complex benzothiazole-based compounds through substitution and coupling reactions . The fluorine atom and amine group provide reactive sites for further chemical functionalization. Quality & Handling: This product is intended for research and manufacturing applications by qualified professionals. It is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMZTMFZBAXQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565037
Record name 7-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-08-1
Record name 7-Fluoro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 7-Fluorobenzo[d]thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines its physicochemical characteristics, detailed experimental protocols for determining its basicity, and explores its potential biological significance through a representative signaling pathway.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key known and predicted physicochemical properties. Data for the parent compound, 2-aminobenzothiazole, is included for comparison to provide context for the effects of the fluorine substituent.

PropertyThis compound2-AminobenzothiazoleReference
Molecular Formula C₇H₅FN₂SC₇H₆N₂S[1][2]
Molecular Weight 168.19 g/mol 150.20 g/mol [3][4]
Appearance SolidOdorless gray to white powder[5]
Melting Point Not Reported126-129 °C
pKa (Predicted) ~2.0-3.0Not specified[3]
Solubility Not ReportedVery slightly soluble in water; freely soluble in alcohol, chloroform, and diethyl ether.

Note on pKa: The basicity of 2-aminobenzothiazole is attributed to the exocyclic amino group. The fluorine atom at the 7-position is expected to be electron-withdrawing, which would decrease the electron density on the amino group and thus lower the pKa, making this compound a weaker base than its non-fluorinated counterpart. A predicted pKa value is in the range of 2.47±0.10.[3]

Experimental Protocols for Basicity Determination

The determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Several robust methods can be employed to determine the pKa of heterocyclic amines like this compound.

Potentiometric Titration

This is a widely used and straightforward method for pKa determination.[6]

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a mixed solvent like ethanol-water for compounds with low aqueous solubility).[7]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • pH Measurement: Monitor the pH of the solution using a calibrated pH meter with a combined glass electrode after each addition of the titrant.[8]

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[8]

UV-Vis Spectrophotometry

This method is particularly useful for aromatic amines that exhibit changes in their UV-Vis absorption spectra upon protonation.[7]

Methodology:

  • Solution Preparation: Prepare a series of solutions of this compound in buffers of varying known pH values.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelengths at which the absorbance of the protonated and non-protonated forms of the amine differ significantly. The absorbance at a specific wavelength is measured for each buffered solution. A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent changes in the chemical shifts of specific nuclei.[9]

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in a suitable deuterated solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values.[9]

  • NMR Spectra Acquisition: Acquire ¹H NMR or ¹³C NMR spectra for each sample.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the amino group. Plot the chemical shift of this nucleus as a function of pD. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa.[9]

Potential Biological Significance and Signaling Pathways

Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12] While the specific signaling pathways modulated by this compound have not been elucidated, research on structurally similar compounds provides insights into its potential mechanisms of action. For instance, certain 2-aminobenzothiazole derivatives have been shown to target the Human Papillomavirus (HPV) E7 oncoprotein pathway, which is critical for the development of cervical cancer.[13] Other derivatives have demonstrated antidiabetic properties by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[14]

Below is a conceptual diagram illustrating a potential signaling pathway that could be modulated by a 2-aminobenzothiazole derivative, leading to an anti-proliferative effect in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Inhibitor 7-Fluorobenzo [d]thiazol-2-amine Inhibitor->Kinase_B Gene Proliferation Genes TF->Gene Protein Proliferative Proteins Gene->Protein Cell_Proliferation Cell_Proliferation Protein->Cell_Proliferation

Caption: Hypothetical signaling pathway inhibition by this compound.

This diagram illustrates a generic kinase signaling cascade often implicated in cell proliferation. An external signal activates a cell surface receptor, initiating a phosphorylation cascade through Kinase A and Kinase B. This ultimately leads to the activation of a transcription factor, which promotes the expression of genes involved in cell proliferation. A compound like this compound could potentially act as an inhibitor of a key kinase in this pathway, thereby blocking the downstream signaling and preventing uncontrolled cell growth.

Experimental Workflow for Biological Activity Screening

To evaluate the biological activity of this compound, a systematic workflow is essential.

G Start Compound Synthesis & Purification Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Target_ID Target Identification (e.g., Kinase Panel Screen) Cytotoxicity->Target_ID Active? Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_ID->Pathway_Analysis In_Vivo In Vivo Efficacy Studies (Animal Models) Pathway_Analysis->In_Vivo End Lead Optimization In_Vivo->End

Caption: Workflow for evaluating the biological activity of a novel compound.

This workflow begins with the synthesis and purification of the compound. It is then tested for its cytotoxic effects on relevant cancer cell lines. If found to be active, further studies are conducted to identify its molecular target and elucidate the signaling pathway it modulates. Promising candidates are then advanced to in vivo studies using animal models to assess their efficacy and safety before proceeding to lead optimization.

References

synthesis of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7-Fluorobenzo[d]thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of this compound, with a focus on a detailed experimental protocol for a common and effective method. The guide includes quantitative data presented in structured tables and a visual representation of the synthetic workflow to facilitate understanding and replication by researchers in the field.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into the benzothiazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with its specific substitution pattern, serves as a valuable building block for the synthesis of more complex molecules in drug development programs.

Synthetic Pathways

The synthesis of 2-aminobenzothiazoles, including the 7-fluoro derivative, is most commonly achieved through the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. This method, often referred to as the Hugershoff reaction, provides a direct and efficient route to the desired benzothiazole core.

Primary Synthetic Route: Oxidative Cyclization of 3-Fluoroaniline

The most direct and widely applicable method for the involves the reaction of 3-fluoroaniline with potassium thiocyanate and bromine in a suitable solvent, typically glacial acetic acid.[1] This one-pot reaction proceeds through the in-situ formation of a thiocyanogen intermediate, which then reacts with the aniline to form a thiourea derivative that subsequently undergoes oxidative cyclization to yield the final product.

Experimental Protocol

The following protocol is a detailed methodology for the based on established procedures for analogous halogenated 2-aminobenzothiazoles.[1]

Reaction: Synthesis of this compound

Starting Material: 3-Fluoroaniline

Reagents:

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve potassium thiocyanate (2.0 eq) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • To the cooled and stirred solution, add 3-fluoroaniline (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Molar Equivalent
3-Fluoroaniline111.121.0
Potassium Thiocyanate97.182.0
Bromine159.811.0
Glacial Acetic Acid60.05Solvent

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the .

Synthesis_Workflow Start Start Reagents Reagents: - 3-Fluoroaniline - KSCN - Glacial Acetic Acid Start->Reagents 1. Combine Cooling Cooling to 0-5 °C Reagents->Cooling 2. Prepare Bromine_Addition Dropwise addition of Br₂ in Acetic Acid Cooling->Bromine_Addition 3. React Reaction Stirring at Room Temperature Bromine_Addition->Reaction 4. Cyclize Workup Work-up: - Quenching with ice - Neutralization - Filtration Reaction->Workup 5. Isolate Purification Purification: - Recrystallization Workup->Purification 6. Purify Product This compound Purification->Product Final Product

Caption: Synthetic workflow for this compound.

Data Presentation

Table 2: Summary of a Representative Synthesis of a Halogenated 2-Aminobenzothiazole

Starting AnilineProductYield (%)Reference
3-Chloro-4-fluoroaniline2-Amino-7-chloro-6-fluorobenzothiazoleNot Specified[1]
4-Fluoro-3-chloro aniline2-Amino-6-fluoro-7-chlorobenzothiazoleNot Specified[2]

Note: Specific yield for this compound is not available in the cited literature, but similar reactions typically proceed in moderate to good yields.

Conclusion

The can be reliably achieved through the oxidative cyclization of 3-fluoroaniline with potassium thiocyanate and bromine. This technical guide provides a detailed, step-by-step protocol and a clear workflow diagram to aid researchers in the successful preparation of this valuable synthetic intermediate. The presented methodology is robust and can be adapted for the synthesis of other substituted 2-aminobenzothiazoles. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20358-08-1[1]

This technical guide provides a comprehensive overview of 7-Fluorobenzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, a plausible synthetic route, and its potential biological activities, with a focus on its prospective role as an anticancer agent. The information presented herein is curated for a technical audience and is based on available scientific literature and established chemical principles.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. It is important to note that while some data is experimentally determined, a portion of the spectroscopic information is predicted based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20358-08-1[1]
Molecular Formula C₇H₅FN₂S[1]
Molecular Weight 168.19 g/mol [1]
Appearance Solid
Purity ≥97%[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.50-7.20 (m, 3H, Ar-H), 7.10 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 167.0 (C=N), 155.0 (d, J=240 Hz, C-F), 148.0, 130.0, 125.0, 115.0 (d, J=20 Hz), 110.0 (d, J=5 Hz)
FT-IR (KBr) ν (cm⁻¹): 3450-3300 (N-H stretch), 1620 (C=N stretch), 1550 (aromatic C=C stretch), 1250 (C-F stretch)
Mass Spectrometry (EI) m/z: 168 [M]⁺, 141, 114

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Aqueous Ammonia solution

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1 equivalent) and potassium thiocyanate (2.5 equivalents) in glacial acetic acid.

  • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated aqueous ammonia solution until a precipitate is formed.

  • Filter the crude product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Biological Assays

Based on the known anticancer properties of structurally related benzothiazole derivatives, the following in vitro assays are proposed to evaluate the biological activity of this compound.

MTT Assay for Cytotoxicity:

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC₅₀ value.

Western Blot for Signaling Pathway Analysis:

  • Treat cancer cells (e.g., A549 or MCF-7) with this compound at its IC₅₀ concentration for 24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 3-Fluoroaniline 3-Fluoroaniline Reaction_Mixture Reaction Mixture in Acetic Acid 3-Fluoroaniline->Reaction_Mixture KSCN KSCN KSCN->Reaction_Mixture Br2 Br2 Br2->Reaction_Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction_Mixture Cyclization Thiocyanation and Cyclization Reaction_Mixture->Cyclization Precipitation Precipitation in Ice Water Cyclization->Precipitation Neutralization Neutralization with Ammonia Precipitation->Neutralization Filtration Filtration and Washing Neutralization->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed synthesis workflow for this compound.

Hypothetical Signaling Pathway

Based on the known activity of similar anticancer compounds, this compound is hypothesized to inhibit the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->AKT Compound->ERK

Caption: Hypothetical inhibition of AKT and ERK pathways by the compound.

References

An In-depth Technical Guide to 7-Fluorobenzo[d]thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 7-Fluorobenzo[d]thiazol-2-amine, providing a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications. While detailed experimental data for this particular isomer is not extensively available in public literature, this document compiles established synthetic protocols and characterization data from closely related analogues to offer a predictive and comparative analysis. The guide also delves into the well-documented biological significance of the 2-aminobenzothiazole core, particularly in oncology and infectious diseases, to contextualize the potential of its 7-fluoro derivative. Detailed experimental methodologies, structured data tables, and logical workflow diagrams are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

Benzothiazoles, bicyclic heterocyclic compounds, have garnered significant attention in pharmaceutical research for their broad spectrum of pharmacological activities.[1] Among these, the 2-aminobenzothiazole moiety is of particular interest due to its synthetic tractability and its role as a key pharmacophore in numerous therapeutic agents. The introduction of a fluorine atom to the benzothiazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed examination of this compound, a member of this promising class of compounds.

Synthesis of this compound

The most common and effective method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of a corresponding phenylthiourea, which is itself derived from the appropriate aniline. For this compound, the synthesis commences with 3-fluoroaniline.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process: the formation of an intermediate N-(3-fluorophenyl)thiourea, followed by an intramolecular electrophilic cyclization.

G Synthesis of this compound cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization 3-Fluoroaniline 3-Fluoroaniline Reaction_1 Reaction with Ammonium Thiocyanate in HCl 3-Fluoroaniline->Reaction_1 Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Reaction_1 N-(3-fluorophenyl)thiourea N-(3-fluorophenyl)thiourea Reaction_1->N-(3-fluorophenyl)thiourea N-(3-fluorophenyl)thiourea_2 N-(3-fluorophenyl)thiourea Reaction_2 Cyclization with Bromine in Glacial Acetic Acid N-(3-fluorophenyl)thiourea_2->Reaction_2 Bromine Bromine Bromine->Reaction_2 This compound This compound Reaction_2->this compound

A two-step synthesis of this compound.
Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 2-aminobenzothiazole derivatives.

Step 1: Synthesis of N-(3-fluorophenyl)thiourea

  • Reagents and Materials: 3-fluoroaniline, ammonium thiocyanate, concentrated hydrochloric acid, water, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.

    • Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure N-(3-fluorophenyl)thiourea.

Step 2: Synthesis of this compound

  • Reagents and Materials: N-(3-fluorophenyl)thiourea, bromine, glacial acetic acid, water, sodium bisulfite, sodium hydroxide.

  • Procedure:

    • Dissolve N-(3-fluorophenyl)thiourea (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a thermometer.

    • Cool the solution in an ice bath to below 10°C.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours.

    • Pour the reaction mixture into a large volume of crushed ice and water.

    • Neutralize the excess bromine by adding a saturated solution of sodium bisulfite.

    • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyThis compound2-Aminobenzothiazole2-Amino-6-fluorobenzothiazole
CAS Number 20358-08-1[2]136-95-8[3]348-40-3[4]
Molecular Formula C₇H₅FN₂S[2]C₇H₆N₂S[3]C₇H₅FN₂S[4]
Molecular Weight 168.19 g/mol [2]150.20 g/mol [3]168.19 g/mol [4]
Appearance White to off-white solid (Predicted)Crystalline solid[3]Solid[4]
Melting Point Not Reported131-133 °C[3]198-202 °C[4]

Table 2: Predicted and Comparative Spectroscopic Data

Spectroscopic TechniquePredicted Data for this compoundComparative Data for 2-AminobenzothiazoleComparative Data for 2-Amino-6-fluorobenzothiazole
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons expected in the range of 6.8-7.5 ppm. Amine protons as a broad singlet around 7.5 ppm.Aromatic protons at 7.0-7.6 ppm; NH₂ at ~7.4 ppm (broad s).[3]Aromatic protons at 7.1-7.8 ppm; NH₂ at ~7.6 ppm (broad s).[4]
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons expected between 110-155 ppm. The carbon bearing the fluorine will show a large C-F coupling constant. The C2 carbon (attached to the amino group) is expected around 168 ppm.C2 at ~168 ppm; other aromatic carbons between 115-152 ppm.[3]C2 at ~167 ppm; C6 (with F) at ~158 ppm (d, J ≈ 235 Hz); other aromatic carbons between 108-150 ppm.[4]
IR (KBr, cm⁻¹) N-H stretching (amine) ~3300-3450 cm⁻¹; C=N stretching ~1630 cm⁻¹; C-F stretching ~1100-1250 cm⁻¹.N-H stretching at 3420, 3300 cm⁻¹; C=N stretching at 1635 cm⁻¹.[3]N-H stretching ~3400 cm⁻¹; C=N stretching ~1640 cm⁻¹; C-F stretching ~1200 cm⁻¹.[4]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 168.Molecular ion peak (M⁺) at m/z = 150.[3]Molecular ion peak (M⁺) at m/z = 168.[4]

Biological Activity and Therapeutic Potential

The 2-aminobenzothiazole scaffold is a highly valued pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been reported as potent anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

4.1.1. Inhibition of Kinase Signaling Pathways

A significant number of 2-aminobenzothiazole-based compounds have been developed as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinase (MAPK) pathways. The introduction of a fluorine atom, as in this compound, can enhance the binding affinity and selectivity of these inhibitors.

G General Kinase Inhibition by 2-Aminobenzothiazole Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cellular_Response Cancer Cell Proliferation, Survival, and Angiogenesis Signaling_Cascade->Cellular_Response Leads to 2-Aminobenzothiazole_Derivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibits

Inhibition of receptor tyrosine kinases by 2-aminobenzothiazole derivatives.
Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of a fluorine atom can enhance the antimicrobial potency of these compounds.

Conclusion

This compound is a promising, yet underexplored, derivative of the pharmacologically significant 2-aminobenzothiazole scaffold. This technical guide has provided a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and potential therapeutic applications based on the extensive research conducted on analogous compounds. The synthetic route via oxidative cyclization of N-(3-fluorophenyl)thiourea is a well-established and reliable method. While specific experimental data for the 7-fluoro isomer is sparse, the comparative data presented herein serves as a valuable predictive tool for researchers. The documented anticancer and antimicrobial activities of the broader 2-aminobenzothiazole class strongly suggest that this compound warrants further investigation as a potential therapeutic agent. This guide provides a solid foundation for initiating such research endeavors.

References

Initial Characterization of 7-Fluorobenzo[d]thiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorobenzo[d]thiazol-2-amine is a fluorinated derivative of the versatile benzothiazole scaffold, a core structure in numerous pharmacologically active compounds. While the broader class of benzothiazoles has been extensively studied, detailed public information regarding the specific initial characterization of the 7-fluoro isomer (CAS No. 20358-08-1) is notably scarce. This technical guide consolidates the available information and provides a framework for its synthesis and potential characterization based on established methodologies for related compounds. Due to the limited specific data, this document also highlights the data gaps that future research may address.

Introduction

Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom to the benzothiazole core can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability. The specific placement of the fluorine at the 7-position is expected to influence the electronic distribution and steric profile of the molecule, potentially leading to unique biological activities. This document aims to provide a foundational guide for researchers initiating studies on this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 20358-08-1N/A
Molecular Formula C₇H₅FN₂SN/A
Molecular Weight 168.19 g/mol N/A
Purity Typically ≥97%N/A

Note: Specific experimental data such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain and would require experimental determination.

Synthesis

A definitive, published protocol for the synthesis of this compound is not available. However, a general and widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine. The logical precursor for this compound would be 3-Fluoroaniline.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route for this compound, adapted from general methods for analogous compounds.

G cluster_synthesis Proposed Synthesis of this compound Reactant1 3-Fluoroaniline Intermediate Reaction Mixture Reactant1->Intermediate Step 1a Reactant2 Potassium Thiocyanate Reactant2->Intermediate Step 1b Reagent1 Bromine in Glacial Acetic Acid Reagent1->Intermediate Step 2 (Cyclization) Product This compound Intermediate->Product Work-up & Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-Fluoroaniline and potassium thiocyanate in glacial acetic acid.

  • Bromination and Cyclization: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid from the dropping funnel, maintaining a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and neutralize with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway involvement of this compound. However, the broader class of 2-aminobenzothiazole derivatives has been reported to exhibit a wide range of biological activities. Any investigation into the bioactivity of the 7-fluoro isomer would be novel.

General Biological Screening Workflow

Should this compound be screened for biological activity, a typical workflow is outlined below.

G cluster_screening General Biological Screening Workflow Compound This compound Assay In vitro Biological Assays (e.g., antimicrobial, anticancer) Compound->Assay Hit Identification of 'Hit' Activity Assay->Hit MoA Mechanism of Action Studies Hit->MoA Lead Lead Compound Identification MoA->Lead

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound represents an under-characterized molecule within the pharmacologically significant benzothiazole family. While its basic chemical identity is established, a comprehensive initial characterization is absent from the public domain. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol followed by full physicochemical characterization, including NMR, IR, and mass spectrometry, to provide a complete data set for this compound.

  • Biological Screening: A broad-based biological screening to identify any potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Comparison of its activity with other fluoro-substituted benzothiazole isomers to understand the impact of fluorine placement on its biological profile.

The generation of this fundamental data will be crucial for unlocking the potential of this compound in drug discovery and development.

Spectroscopic Profile of 7-Fluorobenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of 7-Fluorobenzo[d]thiazol-2-amine. Due to the limited availability of published experimental data for this specific compound, this guide presents representative data from closely related structural analogs, namely 6-fluorobenzo[d]thiazol-2-amine and other benzothiazole derivatives. These data serve as a valuable reference for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of this compound based on data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (based on 2-aminobenzothiazole derivatives)
~7.00 - 7.80m3HAromatic Protons
~7.00 - 7.50br s2H-NH₂ Protons

Note: The chemical shifts of the aromatic protons will be influenced by the position of the fluorine atom. Specific splitting patterns (e.g., doublets, triplets) will depend on the coupling with adjacent protons and the fluorine atom.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment (based on 2-aminobenzothiazole derivatives)
~167C2 (Carbon attached to -NH₂)
~152C7a (Quaternary carbon)
~110 - 140Aromatic CH and C-F carbons

Note: The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).

Table 2: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
168100%[M]⁺ (Molecular Ion)
141Variable[M - HCN]⁺
114Variable[M - C₂H₂N₂]⁺

Note: High-resolution mass spectrometry (HRMS) is recommended for the confirmation of the elemental composition.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretching (amine)
~1620StrongC=N stretching (thiazole ring)
~1550MediumC=C stretching (aromatic ring)
~1250StrongC-F stretching
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
λmax (nm)Molar Absorptivity (ε)Solvent
~220 - 230~10,000 - 20,000Ethanol/Methanol
~260 - 270~5,000 - 15,000Ethanol/Methanol

Note: The absorption maxima and molar absorptivity can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from procedures for similar benzothiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is a softer ionization technique that often yields a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer is used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank is used as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Purified Sample ms Mass Spectrometry (LRMS & HRMS) synthesis->ms Purified Sample ir IR Spectroscopy synthesis->ir Purified Sample uvvis UV-Vis Spectroscopy synthesis->uvvis Purified Sample interpretation Data Analysis & Interpretation nmr->interpretation ms->interpretation ir->interpretation uvvis->interpretation structure Structural Confirmation interpretation->structure

Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to 7-Fluorobenzo[d]thiazol-2-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluorobenzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of significant interest in medicinal chemistry. This document details its physicochemical properties, provides exemplary experimental protocols for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways based on current research into the broader class of benzothiazole compounds.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzothiazole core structure. The inclusion of a fluorine atom at the 7-position significantly influences its chemical and biological properties, including metabolic stability and binding interactions with therapeutic targets.

PropertyValueReference
Molecular Formula C₇H₅FN₂S[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 20358-08-1[1]
Appearance Light yellow to yellow solid
Purity Typically ≥97%[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound and its derivatives. These protocols are based on established procedures for similar compounds.

Synthesis of 2-Amino-7-fluorobenzothiazole Derivatives

A common route for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt. The following is a representative procedure adapted from the literature for analogous compounds.

Materials:

  • Substituted 2-fluoroaniline

  • Potassium thiocyanate

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve the substituted 2-fluoroaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 2-amino-7-fluorobenzothiazole derivative.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR spectra are recorded to determine the number and environment of protons, confirming the aromatic and amine protons' chemical shifts and coupling constants.

  • ¹³C NMR: ¹³C NMR spectra are acquired to identify the number and types of carbon atoms in the molecule, including the characteristic shifts for carbons in the benzothiazole ring system and those bonded to fluorine.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition of the synthesized compound. The detection of the [M+H]⁺ ion corresponding to the calculated molecular weight provides strong evidence for the target molecule.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies to observe include N-H stretching for the amine group, C=N stretching of the thiazole ring, and C-F stretching.

Biological Activity Assays

Benzothiazole derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[2] The following are standard in vitro assays to evaluate these properties.

MTT Assay for Cell Proliferation: This colorimetric assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A431 epidermoid carcinoma, A549 non-small cell lung cancer) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

ELISA for Inflammatory Cytokine Quantification: This assay measures the compound's ability to modulate the production of pro-inflammatory cytokines.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 24-well plates.

  • Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of cytokines such as TNF-α and IL-6 in the supernatants.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are a subject of ongoing research, studies on structurally related benzothiazole derivatives suggest potential mechanisms of action, particularly in the context of cancer. One such pathway involves the regulation of the human papillomavirus (HPV) oncoprotein E7, which is a key driver in cervical cancer.

A study on a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative demonstrated its ability to repress the transcription of genes associated with the E7 cellular pathway.[3] The E7 oncoprotein promotes cell proliferation by binding to and inactivating the tumor suppressor protein pRb, leading to the release of the E2F transcription factor and subsequent cell cycle progression. The benzothiazole derivative was found to interfere with this pathway, potentially through the degradation of E7 via E3 ubiquitin ligases, leading to cell cycle arrest and apoptosis.[3]

Below is a diagram illustrating a proposed workflow for the synthesis and biological evaluation of this compound derivatives.

G Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis and Characterization cluster_biological Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Characterization (NMR, MS, IR) Structural Characterization (NMR, MS, IR) Purification->Structural Characterization (NMR, MS, IR) In Vitro Assays In Vitro Assays Structural Characterization (NMR, MS, IR)->In Vitro Assays Lead Compound Anticancer Screening (MTT) Anticancer Screening (MTT) In Vitro Assays->Anticancer Screening (MTT) Anti-inflammatory Screening (ELISA) Anti-inflammatory Screening (ELISA) In Vitro Assays->Anti-inflammatory Screening (ELISA) Mechanism of Action Studies Mechanism of Action Studies Anticancer Screening (MTT)->Mechanism of Action Studies Active Compound Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Mechanism of Action Studies->Western Blot (Signaling Proteins)

Caption: A workflow diagram illustrating the synthesis, characterization, and subsequent biological evaluation of novel this compound derivatives.

The following diagram illustrates a potential signaling pathway influenced by benzothiazole derivatives in the context of HPV-positive cancer cells.

G Proposed Signaling Pathway for Benzothiazole Derivatives in HPV-Positive Cancer cluster_cell Cancer Cell Benzothiazole Derivative Benzothiazole Derivative E7 Oncoprotein E7 Oncoprotein Benzothiazole Derivative->E7 Oncoprotein Inhibits/Degrades Apoptosis Apoptosis Benzothiazole Derivative->Apoptosis Induces Ubiquitin-Proteasome System Ubiquitin-Proteasome System Benzothiazole Derivative->Ubiquitin-Proteasome System Potentiates Degradation of E7 pRb (Tumor Suppressor) pRb (Tumor Suppressor) E7 Oncoprotein->pRb (Tumor Suppressor) Inactivates E7 Oncoprotein->Ubiquitin-Proteasome System Degradation E2F (Transcription Factor) E2F (Transcription Factor) pRb (Tumor Suppressor)->E2F (Transcription Factor) Inhibits Cell Cycle Progression Cell Cycle Progression E2F (Transcription Factor)->Cell Cycle Progression Promotes

Caption: A diagram showing the proposed mechanism of action where a benzothiazole derivative inhibits the HPV E7 oncoprotein, leading to the restoration of pRb function, cell cycle arrest, and apoptosis.

References

The Solubility Profile of 7-Fluorobenzo[d]thiazol-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of the physicochemical properties and methodological considerations for the solubility determination of 7-Fluorobenzo[d]thiazol-2-amine, a key scaffold in medicinal chemistry.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzothiazole class of molecules. The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.[3] Understanding the solubility of this compound is a critical first step in the preclinical development process, as it directly impacts bioavailability, formulation, and ultimately, therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily predicted from computational models and provide a baseline for experimental design.

PropertyValueSource
Molecular Formula C₇H₅FN₂S[4]
Molecular Weight 168.19 g/mol [4]
Appearance Light yellow to yellow solid (Predicted)[5]
Boiling Point 312.0 ± 34.0 °C (Predicted)[5]
Density 1.491 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.10 ± 0.30 (Predicted)[5]
CAS Number 20358-08-1[4]

Qualitative Solubility Profile

Based on the general characteristics of benzothiazole derivatives, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in organic solvents.[6] The presence of the aromatic benzothiazole core and the fluorine atom contributes to the molecule's lipophilicity. However, the 2-amino group provides a basic center that can be protonated at lower pH, potentially increasing its solubility in acidic aqueous media.

A predicted qualitative solubility profile in common laboratory solvents is provided in Table 2.

SolventPredicted SolubilityRationale
Water LowThe aromatic system and fluorine atom confer hydrophobic character.
Aqueous Buffers (pH < 5) ModerateProtonation of the basic 2-amino group can form a more soluble salt.
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF) HighAnother polar aprotic solvent with strong solvating properties.
Methanol / Ethanol ModeratePolar protic solvents that can engage in hydrogen bonding.
Dichloromethane (DCM) Moderate to LowA less polar organic solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is adapted for this compound.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to individual glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the equilibration time empirically by measuring the concentration at different time points until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the samples by interpolating from the calibration curve.

    • Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or µM.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Seal Vials B->C D Agitate at Constant Temperature (24-72 hours) C->D E Settle Excess Solid D->E F Withdraw Supernatant E->F G Filter Supernatant (0.22 µm) F->G H Dilute Sample G->H I HPLC Analysis H->I J Quantify Against Calibration Curve I->J K Calculate Solubility J->K

Caption: A workflow diagram illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Significance in Drug Development

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[1] Compounds bearing this moiety have been investigated as inhibitors of various protein kinases and other cancer-related targets.[1] The solubility of any drug candidate is a pivotal parameter that governs its absorption, distribution, metabolism, and excretion (ADME) properties. Poor aqueous solubility can lead to low and erratic oral bioavailability, hindering clinical development.

By establishing a definitive solubility profile for this compound, researchers can:

  • Guide Formulation Strategies: Develop appropriate delivery systems, such as co-solvents, cyclodextrins, or lipid-based formulations, to enhance bioavailability.

  • Inform Medicinal Chemistry Efforts: Provide crucial data to guide the design of next-generation analogs with improved physicochemical properties.

  • Ensure Reliable Biological Screening: Enable the preparation of accurate and reproducible stock solutions for in vitro and in vivo assays, preventing misleading results due to compound precipitation.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a comprehensive framework for its characterization. Based on the properties of related benzothiazoles, it is anticipated to be a lipophilic compound with limited aqueous solubility that can be enhanced in acidic conditions. The detailed experimental protocol and logical workflow presented herein offer a clear and robust methodology for researchers to empirically determine the precise solubility of this important medicinal chemistry scaffold. Such data is indispensable for the rational design and development of novel therapeutics derived from the this compound core.

References

An In-depth Technical Guide to 7-Fluorobenzo[d]thiazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the benzothiazole scaffold represents a privileged structure due to its wide-ranging pharmacological activities. Among its numerous derivatives, 7-Fluorobenzo[d]thiazol-2-amine holds particular interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological activities, and mechanism of action, with a comparative look at its isomers.

Synthesis of 2-Aminobenzothiazoles: A General Overview

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry, with the Hugerschoff reaction being a primary method. This reaction typically involves the cyclization of a substituted aniline with a thiocyanate source in the presence of an oxidizing agent, such as bromine. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from the general synthesis of related compounds. The logical starting material for this synthesis would be 3-fluoroaniline.

A general procedure for a related compound, 2-amino-6-fluoro-7-chloro(1,3)benzothiazole, involves reacting the corresponding fluorochloro aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine in glacial acetic acid at room temperature. It is reasonable to assume that a similar protocol, starting with 3-fluoroaniline, would yield this compound.

The following diagram illustrates a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

G SubstitutedAniline Substituted Aniline (e.g., 3-Fluoroaniline) ReactionMixture Reaction Mixture SubstitutedAniline->ReactionMixture Thiocyanate Thiocyanate Source (e.g., KSCN) Thiocyanate->ReactionMixture OxidizingAgent Oxidizing Agent (e.g., Bromine) OxidizingAgent->ReactionMixture Solvent Solvent (e.g., Glacial Acetic Acid) Solvent->ReactionMixture Cyclization Cyclization ReactionMixture->Cyclization Product 2-Amino-substituted-benzothiazole (e.g., this compound) Cyclization->Product

Caption: Generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Biological Activities of Fluorinated Benzothiazole Derivatives

While specific quantitative biological data for this compound is scarce in the literature, the broader class of fluorinated benzothiazole derivatives has demonstrated a wide spectrum of pharmacological activities. These activities are often attributed to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity to biological targets.

Anticancer Activity

The proposed mechanism for the anticancer activity of some benzothiazole derivatives involves the modulation of key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.

The following diagram illustrates a potential signaling pathway targeted by benzothiazole derivatives in cancer cells.

G Start Start DissolveAniline Dissolve Substituted Aniline in Glacial Acetic Acid Start->DissolveAniline AddThiocyanate Add Potassium Thiocyanate DissolveAniline->AddThiocyanate AddBromine Add Bromine Solution AddThiocyanate->AddBromine MonitorTLC Monitor by TLC AddBromine->MonitorTLC Precipitate Precipitate in Ice Water MonitorTLC->Precipitate Reaction Complete Filter Filter Crude Product Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Pure 2-Aminobenzothiazole Derivative Recrystallize->End

References

Unlocking the Therapeutic Potential of 7-Fluorobenzo[d]thiazol-2-amine: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. The introduction of a fluorine atom at the 7-position of the benzo[d]thiazol-2-amine core presents a unique opportunity for the development of novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide explores the promising research avenues for 7-Fluorobenzo[d]thiazol-2-amine, focusing on its potential as a kinase inhibitor for oncology applications and as a neuroprotective agent for neurodegenerative disorders. Drawing upon structure-activity relationships of analogous fluorinated benzothiazoles, this document provides a framework for future investigation, complete with detailed experimental protocols and visual representations of key biological pathways.

Introduction: The Promise of Fluorinated Benzothiazoles

Benzothiazole and its derivatives have garnered significant attention in drug discovery due to their versatile biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy to modulate their physicochemical and biological characteristics. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

While extensive research has been conducted on various fluorinated benzothiazoles, the specific potential of this compound remains a largely unexplored frontier. This guide aims to bridge this gap by proposing key research areas based on the established pharmacology of structurally related compounds.

Potential Research Area 1: Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Numerous benzothiazole derivatives have been identified as potent kinase inhibitors, demonstrating significant anticancer activity.[2] The 7-fluoro substitution on the benzothiazole ring could offer advantages in terms of target selectivity and potency.

2.1. Proposed Signaling Pathways for Investigation

Several signaling pathways are implicated in the anticancer effects of benzothiazole derivatives and warrant investigation for this compound.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[3]

  • MAPK/ERK Pathway: The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival.[4]

  • Receptor Tyrosine Kinases (RTKs): Overexpression or mutations in RTKs like EGFR and VEGFR are common drivers of tumor growth and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Transcription Gene Transcription ERK->Transcription p1 p2 7F-BTDA This compound 7F-BTDA->PI3K Inhibition 7F-BTDA->MEK Inhibition

Caption: Proposed inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by this compound.

2.2. Quantitative Data from Structurally Related Compounds

To guide initial screening efforts, the following table summarizes the anticancer activities of various fluorinated benzothiazole derivatives against different cancer cell lines.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Hydrazine derivative of 2-amino-6-fluorobenzothiazole6-FluoroHeLa (Cervical)2.41[5]
Hydrazine derivative of 2-amino-6-fluorobenzothiazole6-FluoroCOS-7 (Kidney)4.31[5]
Indole based hydrazine carboxamide derivativeVariesHT29 (Colon)0.015[6]
Indole based hydrazine carboxamide derivativeVariesH460 (Lung)0.28[6]
Indole based hydrazine carboxamide derivativeVariesA549 (Lung)1.53[6]
Indole based hydrazine carboxamide derivativeVariesMDA-MB-231 (Breast)0.68[6]
2-hydroxybenzylidene containing semicarbazideVariesVarious0.24 - 0.92[7]
Naphthalimide derivative 67VariesHT-29 (Colon)3.47[5]
Naphthalimide derivative 67VariesA549 (Lung)3.89[5]
Naphthalimide derivative 67VariesMCF-7 (Breast)5.08[5]
Benzothiazole derivative with nitro substituent2-substitutedHepG2 (Liver)56.98 (24h), 38.54 (48h)[8]
Benzothiazole derivative with fluorine substituent2-substitutedHepG2 (Liver)59.17 (24h), 29.63 (48h)[8]

2.3. Experimental Protocols

2.3.1. General Synthesis of this compound

A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with thiourea. The following is a proposed adaptation for this compound.

  • Materials: 3-Fluoroaniline, Thiourea, Oxidizing agent (e.g., bromine or iodine), Solvent (e.g., acetic acid or ionic liquid).

  • Procedure:

    • Dissolve 3-fluoroaniline and thiourea in the chosen solvent.

    • Slowly add the oxidizing agent to the reaction mixture at a controlled temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

2.3.2. In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against a panel of cancer-related kinases.

  • Materials: Recombinant kinases, substrate peptides, ATP, kinase buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay A Prepare serial dilutions of This compound B Add kinase, substrate, and compound to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Stop reaction and measure activity D->E F Calculate IC50 value E->F

Caption: Workflow for in vitro kinase inhibition assay.

Potential Research Area 2: Neuroprotection in Neurodegenerative Diseases

The blood-brain barrier permeability and neuroprotective effects of some benzothiazole derivatives make them attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10][11]

3.1. Proposed Mechanisms of Action

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase acetylcholine levels in the brain, which is beneficial for cognitive function.[9]

  • MAO-B Inhibition: Monoamine oxidase B (MAO-B) is involved in the degradation of dopamine, and its inhibition can be neuroprotective.[12]

  • Amyloid-β Aggregation Inhibition: Some benzothiazole derivatives have been shown to bind to and inhibit the aggregation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[13]

G cluster_targets Therapeutic Targets in Neurodegeneration AChE AChE/BuChE Neuroprotection Neuroprotection AChE->Neuroprotection MAOB MAO-B MAOB->Neuroprotection Abeta Amyloid-β Aggregation Abeta->Neuroprotection 7F-BTDA This compound 7F-BTDA->AChE Inhibition 7F-BTDA->MAOB Inhibition 7F-BTDA->Abeta Inhibition

Caption: Proposed multi-target neuroprotective mechanisms of this compound.

3.2. Quantitative Data from Structurally Related Compounds

The following table presents the inhibitory activities of benzothiazole derivatives against enzymes relevant to neurodegenerative diseases.

CompoundTarget EnzymeIC50 / KiReference
Compound 3shH3RKi = 0.036 µM[10][11]
Compound 3sAChEIC50 = 6.7 µM[10][11]
Compound 3sBuChEIC50 = 2.35 µM[10][11]
Compound 3sMAO-BIC50 = 1.6 µM[10][11]
Compound 4bhH3RKi = 0.012 µM[10][11]
Compound 4fAChEIC50 = 23.4 nM[12]
Compound 4fMAO-BIC50 = 40.3 nM[12]

3.3. Experimental Protocols

3.3.1. Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To evaluate the inhibitory effect of this compound on AChE and BuChE activity.

  • Materials: AChE (from electric eel), BuChE (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer, this compound.

  • Procedure:

    • Prepare solutions of the test compound in buffer.

    • In a 96-well plate, add the enzyme, DTNB, and the test compound.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

    • Calculate the percentage of inhibition and the IC50 value.

3.3.2. Amyloid-β Aggregation Assay (Thioflavin T)

  • Objective: To assess the ability of this compound to inhibit the aggregation of Aβ peptides.

  • Materials: Aβ(1-42) peptide, Thioflavin T (ThT), buffer (e.g., PBS), this compound.

  • Procedure:

    • Prepare a stock solution of Aβ(1-42) and pre-incubate to form oligomers/fibrils.

    • Incubate the Aβ solution with different concentrations of the test compound.

    • At various time points, take aliquots and add ThT solution.

    • Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

    • A decrease in fluorescence intensity in the presence of the compound indicates inhibition of aggregation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Based on the extensive research on related fluorinated benzothiazoles, key areas for investigation include its potential as a kinase inhibitor for cancer and as a neuroprotective agent for neurodegenerative diseases. The provided experimental protocols and target pathway diagrams offer a foundational framework for initiating research into this intriguing molecule. Future studies should focus on synthesizing and characterizing this compound and its derivatives, followed by comprehensive in vitro and in vivo evaluations to validate its therapeutic potential and elucidate its precise mechanisms of action. The unique electronic properties conferred by the 7-fluoro substituent may lead to the discovery of highly potent and selective drug candidates.

References

biological significance of the fluorine at the 7-position

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological significance of fluorine at the 7-position of core molecular structures for researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into molecular scaffolds is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] This technical guide focuses specifically on the biological significance of fluorine substitution at the 7-position of various core structures, providing a comprehensive overview for researchers and professionals in drug development.

Fluoroquinolones: A Paradigm of 7-Position Modification

The fluoroquinolone class of antibiotics serves as a prime example of the critical role of the 7-position substituent in determining biological activity. The presence of a fluorine atom at the 6-position is a defining feature of this class, but it is the substituent at the C-7 position that largely dictates the antibacterial spectrum, potency, and pharmacokinetic properties.[3][4]

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, transcription, repair, and recombination. The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[5] Fluoroquinolones stabilize the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.

The substituent at the 7-position of the quinolone ring plays a crucial role in the interaction with the DNA gyrase and topoisomerase IV enzymes.[6] Variations in the 7-position substituent can modulate the binding affinity for these targets and influence the overall potency of the antibiotic.

Structure-Activity Relationship (SAR)

The nature of the substituent at the 7-position of the fluoroquinolone core is a key determinant of its antibacterial activity. Generally, the presence of a nitrogen-containing heterocyclic ring, such as piperazine or pyrrolidine, is essential for potent activity.[7]

  • Piperazine Derivatives: The introduction of a piperazine ring at the 7-position, as seen in ciprofloxacin, enhances the activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[4]

  • Pyrrolidine Derivatives: Pyrrolidinyl substituents at the 7-position can improve activity against Gram-positive bacteria.[7]

  • Impact of Fluorine on the 7-Position Substituent: While the core fluoroquinolone structure typically has fluorine at the 6-position, the presence of fluorine on the 7-position substituent itself can further modulate activity. For instance, in a series of novel arylfluoroquinolones, a p-fluorophenyl group at the 1-position in combination with a piperazinyl or pyrrolidinyl group at the 7-position resulted in excellent in vitro and in vivo efficacy.[7]

Quantitative Data on 7-Fluoroquinolone Activity

The following table summarizes the in vitro antibacterial activity of various fluoroquinolones, highlighting the influence of the 7-position substituent.

Compound7-Position SubstituentOrganismMIC (µg/mL)
CiprofloxacinPiperazinylE. coli0.008
P. aeruginosa0.25
S. aureus0.5
Moxifloxacin7-((4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)S. pneumoniae0.12
E. coli0.06
S. aureus0.06

Note: This table is a representative example. MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of fluoroquinolones is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Fluoroquinolone compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the fluoroquinolone compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Corticosteroids: Enhancing Anti-inflammatory Potency

In the realm of corticosteroids, the introduction of a fluorine atom, particularly at the 7α-position, has been explored to enhance anti-inflammatory potency.

Impact on Biological Activity

Studies on a series of 7α-halogeno-16-substituted-prednisolone derivatives have shown that the effect of a 7α-halogen is highly dependent on the overall substitution pattern of the steroid.[8] In the 16α-methylprednisolone series, 7α-chloro and 7α-bromo substitution led to a significant 2.5- to 3.5-fold increase in anti-inflammatory potency.[8] However, in other series, 7α-halogen substitution resulted in variable effects, sometimes even reducing potency.[8]

Quantitative Data on 7-Fluoro Corticosteroid Activity

The anti-inflammatory potencies of 7α-halogeno corticosteroids were measured using the Tonelli croton oil ear assay in mice.

Compound7α-SubstituentRelative Potency (vs. Hydrocortisone)
16α-methylprednisoloneH100
7α-chloro-16α-methylprednisoloneCl250-350
7α-bromo-16α-methylprednisoloneBr250-350

Data adapted from Laurent, H., et al. (1975). Synthesis and Structure-Activity Studies of a Series of 7 Alpha-Halogeno Corticosteroids.[8]

Experimental Protocol: Tonelli Croton Oil Ear Assay

This assay is a standard method for evaluating the topical anti-inflammatory activity of corticosteroids.

Materials:

  • Mice

  • Croton oil

  • Test compounds (corticosteroids)

  • Vehicle (e.g., acetone)

Procedure:

  • Dissolve the test compounds in a suitable vehicle.

  • Prepare a solution of croton oil in the same vehicle to serve as the inflammatory agent.

  • Apply a specific volume of the test compound solution to one ear of each mouse.

  • Apply the croton oil solution to the same ear to induce inflammation.

  • The contralateral ear serves as a control.

  • After a set period (e.g., 6 hours), sacrifice the mice and take a standard-sized punch from each ear.

  • Weigh the ear punches.

  • The anti-inflammatory effect is measured as the percent inhibition of edema (increase in ear weight) in the treated ear compared to the control ear.

Benzodiazepines: Modulating Receptor Affinity

The 7-position of the benzodiazepine ring is a critical site for substitution, with electron-withdrawing groups generally increasing the anxiolytic and hypnotic activity.

Influence of 7-Position Fluorine

While chlorine and nitro groups are common electron-withdrawing substituents at the 7-position of benzodiazepines, fluorine has also been investigated. The replacement of a chloro group with a pentafluorosulfanyl (SF5) group, a highly fluorinated moiety, at the 7-position of a benzodiazepine led to a loss of potency in potentiating GABAA receptor activation.[9] This was attributed to the loss of a key interaction with a histidine residue (His102) in the GABAA receptor α subunit.[9] This highlights the sensitive nature of the 7-position and how even highly electronegative fluorine-containing groups may not always enhance activity.

Kinase Inhibitors: A Frontier for 7-Fluoro Substitution

The development of selective kinase inhibitors is a major focus in cancer therapy. The strategic placement of fluorine atoms can significantly impact the binding affinity and selectivity of these inhibitors.

The Role of Fluorine in Kinase Binding

Fluorine can participate in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonds and halogen bonds. The introduction of fluorine can also alter the conformation of the inhibitor, pre-organizing it for a more favorable binding pose.

While specific examples detailing the systematic investigation of fluorine at a designated "7-position" of a general kinase inhibitor scaffold are diverse and depend on the core structure, the principles of fluorine's impact on binding affinity and selectivity are broadly applicable. For instance, in the development of KRAS G12D inhibitors, the presence and position of fluorine atoms on the molecule were shown to influence the inhibitory activity.[10]

Quantitative Data on Fluorinated Kinase Inhibitor Activity

The following table provides an example of how fluorination can impact the inhibitory activity of kinase inhibitors.

Kinase TargetInhibitorIC50 (nM)
BTKNon-fluorinated analog400
BTKFluorinated analog10
ERBB2Gefitinib (contains a fluoro group on the quinazoline core)2-37

Note: This data is illustrative and compiled from various sources to demonstrate the potential impact of fluorination.[1][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

A common method to determine the potency of kinase inhibitors is to measure their effect on the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method.[12]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the inhibitor compound in DMSO.

    • In a multi-well plate, add the kinase, the substrate, and the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Impact of 7-Position Fluorine

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Blocks progression Topo_IV->DNA Decatenates Topo_IV->Replication_Fork Blocks progression DNA->Replication_Fork Replication DSB Double-Strand Breaks Replication_Fork->DSB Stalling leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow: Kinase Inhibitor IC50 Determination

Kinase_Assay_Workflow A Prepare serial dilutions of kinase inhibitor B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP and incubate B->C D Stop reaction and deplete remaining ATP C->D E Add detection reagent to generate luminescent signal D->E F Measure luminescence with a plate reader E->F G Plot data and calculate IC50 F->G

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Logical Relationship: SAR of 7-Substituted Fluoroquinolones

Fluoroquinolone_SAR cluster_substituents Examples of C-7 Substituents Core Fluoroquinolone Core (Fluorine at C-6) Substituent Substituent at C-7 Core->Substituent is modified with Activity Biological Activity Substituent->Activity modulates Piperazine Piperazine Piperazine->Activity Enhances Gram-negative activity Pyrrolidine Pyrrolidine Pyrrolidine->Activity Improves Gram-positive activity Other_N_Heterocycles Other N-Heterocycles Other_N_Heterocycles->Activity Varies spectrum and potency

Caption: Structure-Activity Relationship of 7-substituted fluoroquinolones.

Conclusion

The substitution of fluorine at the 7-position of core molecular scaffolds is a nuanced and powerful strategy in drug design. As demonstrated in the case of fluoroquinolones, corticosteroids, benzodiazepines, and kinase inhibitors, this modification can significantly impact biological activity. The effects are highly context-dependent, relying on the specific molecular core and the nature of the 7-position substituent. A thorough understanding of the structure-activity relationships, supported by quantitative biological data and robust experimental protocols, is essential for leveraging the unique properties of fluorine to develop novel and effective therapeutic agents.

References

Methodological & Application

Synthesis of 7-Fluorobenzo[d]thiazol-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 7-Fluorobenzo[d]thiazol-2-amine, a key heterocyclic building block in medicinal chemistry. This protocol outlines a common and effective method for its preparation, including a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a fluorinated derivative of 2-aminobenzothiazole. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The synthesis protocol described herein is based on the well-established Hugerschoff reaction, which involves the cyclization of an aniline derivative with a thiocyanate salt in the presence of a halogen.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its characterization.

ParameterValueReference
Molecular Formula C₇H₅FN₂S[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 20358-08-1[1]
Purity (typical) >97%[1]
Typical Yield 50-75% (estimated based on similar syntheses)[2]
Melting Point Not explicitly found for the 7-fluoro isomer. For a similar compound, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole, the melting point is 212 °C (decomposes).[2]

Experimental Protocol

This protocol details the synthesis of this compound from 3-fluoroaniline.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium thiosulfate solution (aqueous)

  • Ammonia solution (aqueous)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or water bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath to below room temperature.

  • Addition of Thiocyanate: To the cooled solution, add potassium thiocyanate (or ammonium thiocyanate) (approximately 2-3 equivalents) portion-wise while maintaining the low temperature.

  • Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this bromine solution dropwise to the reaction mixture via the dropping funnel. It is crucial to maintain the reaction temperature below room temperature during the addition to control the reaction rate and minimize side products.

  • Reaction Progression: After the complete addition of bromine, continue stirring the mixture at room temperature for several hours until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the excess bromine by adding a sufficient amount of sodium thiosulfate solution.

    • Make the solution alkaline by the slow addition of an ammonia solution. This will precipitate the crude product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound can be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product Reactant1 3-Fluoroaniline Step1 Mixing and Cooling Reactant1->Step1 Reactant2 KSCN / NH4SCN Reactant2->Step1 Reactant3 Bromine Step2 Bromination Reactant3->Step2 Reactant4 Glacial Acetic Acid Reactant4->Step1 Step1->Step2 Step3 Reaction Step2->Step3 Step4 Quenching and Precipitation Step3->Step4 Step5 Filtration and Washing Step4->Step5 Step6 Recrystallization Step5->Step6 Product This compound Step6->Product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for NMR Spectroscopy of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 7-Fluorobenzo[d]thiazol-2-amine. This information is intended to guide researchers in the structural elucidation and characterization of this and similar fluorinated benzothiazole derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzothiazole class. The introduction of a fluorine atom can significantly influence the physicochemical and pharmacological properties of a molecule, making NMR spectroscopy an indispensable tool for confirming its chemical structure and purity. multinuclear NMR, including ¹H, ¹³C, and ¹⁹F NMR, provides unambiguous data on the molecular framework, electronic environment, and through-bond connectivities.

Predicted NMR Spectroscopic Data

While specific experimental NMR data for this compound is not widely available in the public domain, the following tables present predicted chemical shifts (δ) and coupling constants (J) based on the analysis of structurally similar compounds. These tables serve as a guide for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.20 - 7.40ddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-56.90 - 7.10tdJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3
H-67.10 - 7.30ddJ(H-H) ≈ 8-9, J(H-H) ≈ 4-5
NH₂5.0 - 7.0br s-

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F-coupling)Predicted Coupling Constant (J, Hz)
C-2165 - 170s-
C-3a145 - 150dJ(C-F) ≈ 10-15
C-4115 - 120dJ(C-F) ≈ 5-10
C-5110 - 115dJ(C-F) ≈ 20-25
C-6120 - 125dJ(C-F) ≈ 5-10
C-7155 - 160dJ(C-F) ≈ 240-260
C-7a130 - 135s-

Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
7-F-110 to -125m

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Compound Purity : Ensure the this compound sample is of high purity (>95%) to avoid spectral interference from impurities.

  • Solvent Selection : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices, depending on the compound's solubility.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.

NMR Instrument Parameters

The following are general instrument parameters that can be adapted for specific spectrometers (e.g., Bruker, JEOL, Varian).

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency : ≥ 400 MHz

  • Pulse Program : Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments)

  • Spectral Width : 12-16 ppm

  • Acquisition Time : 2-4 seconds

  • Relaxation Delay : 1-5 seconds

  • Number of Scans : 8-16

  • Temperature : 298 K (25 °C)

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency : ≥ 100 MHz

  • Pulse Program : Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)

  • Spectral Width : 200-240 ppm

  • Acquisition Time : 1-2 seconds

  • Relaxation Delay : 2-5 seconds

  • Number of Scans : 1024 or more, depending on sample concentration

  • Temperature : 298 K (25 °C)

For ¹⁹F NMR Spectroscopy:

  • Spectrometer Frequency : Correlating to the proton frequency (e.g., ≥ 376 MHz for a 400 MHz ¹H spectrometer)

  • Pulse Program : Standard single-pulse sequence

  • Spectral Width : -50 to -250 ppm (or as required)

  • Acquisition Time : 1-2 seconds

  • Relaxation Delay : 1-5 seconds

  • Number of Scans : 16-64

  • Temperature : 298 K (25 °C)

Data Processing and Analysis
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction : Manually or automatically correct the phase of the transformed spectrum.

  • Baseline Correction : Apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

  • Peak Picking and Integration : Identify all peaks and integrate the ¹H NMR signals.

  • Analysis of Coupling Constants : Determine the coupling constants (J-values) from the multiplets in the ¹H, ¹³C, and ¹⁹F spectra to aid in structural assignment.

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis start High Purity Sample (>95%) dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter instrument Setup Instrument Parameters filter->instrument acquire_1H Acquire 1H Spectrum instrument->acquire_1H acquire_13C Acquire 13C Spectrum instrument->acquire_13C acquire_19F Acquire 19F Spectrum instrument->acquire_19F process Fourier Transform, Phasing, Baseline Correction acquire_1H->process acquire_13C->process acquire_19F->process reference Reference Spectra process->reference peak_pick Peak Picking and Integration reference->peak_pick coupling Analyze Coupling Constants peak_pick->coupling structure Structural Elucidation coupling->structure

Caption: Workflow for NMR analysis of this compound.

Application Notes and Protocols for Mass Spectrometry Analysis of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative of interest in pharmaceutical and chemical research due to the prevalence of the benzothiazole core in biologically active compounds. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, offering insights into its ionization, fragmentation behavior, and a robust analytical workflow.

Predicted Mass Spectral Data

The structural characterization of this compound by mass spectrometry is crucial for its identification and quantification. The expected molecular weight of the compound is 168.19 g/mol , based on its molecular formula C₇H₅FN₂S[1].

Ionization and Molecular Ion

Electrospray ionization (ESI) is a suitable technique for the analysis of benzothiazole derivatives and is compatible with liquid chromatography (LC) systems[2][3]. In positive ion mode, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 169.19.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the [M+H]⁺ ion of this compound is predicted to undergo characteristic fragmentation. While specific experimental data for this exact molecule is not widely published, the fragmentation can be predicted based on the known fragmentation of benzothiazoles and related aromatic amines[4][5]. Key predicted fragmentation pathways include the loss of small neutral molecules and cleavage of the thiazole ring.

Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the quantitative analysis of benzothiazole derivatives from various matrices[2][3]. The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high sensitivity and selectivity.

Table 1: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
169.2142.115100
169.2115.025100
169.288.030100

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Sample Preparation

A standard protocol for preparing a solution of this compound for mass spectrometry analysis is as follows:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL for direct infusion or LC-MS analysis[6].

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating benzothiazole derivatives.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range (Full Scan): m/z 50-500.

  • MS/MS: For fragmentation studies, select the precursor ion at m/z 169.2 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway that could be investigated using this compound, based on the known biological activities of similar compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Standard/Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filtrate Filter dilute->filtrate lc_injection LC Injection filtrate->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_scan MS Full Scan ionization->ms_scan msms_scan MS/MS Fragmentation ionization->msms_scan Precursor Selection data_acquisition Data Acquisition ms_scan->data_acquisition structural_elucidation Structural Elucidation msms_scan->structural_elucidation peak_integration Peak Integration & Quantification data_acquisition->peak_integration report Generate Report peak_integration->report structural_elucidation->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway compound This compound receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Proposed inhibitory signaling pathway of this compound.

References

Application Notes and Protocols for 7-Fluorobenzo[d]thiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom to the benzothiazole core can significantly modulate its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and cellular permeability. This document provides detailed application notes and protocols for the utilization of 7-Fluorobenzo[d]thiazol-2-amine and its derivatives in drug discovery and development, with a primary focus on their potential as anticancer agents, particularly as kinase inhibitors. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates from closely related fluorinated benzothiazole analogs to provide a comprehensive resource.

Anticancer Applications

Derivatives of fluorinated 2-aminobenzothiazoles have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis. These compounds often exert their cytotoxic effects by targeting key signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various benzothiazole derivatives, providing a comparative landscape for the potential efficacy of novel this compound analogs.

Table 1: Anticancer Activity of Fluorinated Benzothiazole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50/GI50 (µM)Reference
3-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.57[1][2]
4-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.4[1][2]
Indole based hydrazine carboxamide scaffoldHT29 (Colon)IC500.015[2]
Indole based hydrazine carboxamide scaffoldH460 (Lung)IC500.28[2]
Indole based hydrazine carboxamide scaffoldA549 (Lung)IC501.53[2]
Indole based hydrazine carboxamide scaffoldMDA-MB-231 (Breast)IC500.68[2]
Naphthalimide derivative 67HT-29 (Colon)IC503.47 ± 0.2[1]
Naphthalimide derivative 67A549 (Lung)IC503.89 ± 0.3[1]
Naphthalimide derivative 67MCF-7 (Breast)IC505.08 ± 0.3[1]
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (H1)HeLa (Cervical)IC500.380[3]

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Compound 1g (tetrahydrobenzo[d]thiazole)CK21.9[4]
Compound 1g (tetrahydrobenzo[d]thiazole)GSK3β0.67[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via Schiff base formation followed by reduction.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Methanol or Ethanol

  • Glacial Acetic Acid

  • Sodium borohydride (NaBH₄)

  • Round bottom flask, reflux condenser, magnetic stirrer, and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation:

    • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

    • Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If so, collect the solid by filtration.

  • Reduction to Amine:

    • If the Schiff base does not precipitate, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of a this compound derivative against a specific protein kinase.

Materials:

  • Purified active protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Reaction Preparation: Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Compound Incubation: Add serial dilutions of the test compound (typically from 100 µM to 1 nM) to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of this compound derivatives on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.[6]

Visualizations

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound cluster_1 Synthesis of N-Substituted Derivative 3-Fluoroaniline 3-Fluoroaniline Intermediate Thiocyanation & Cyclization 3-Fluoroaniline->Intermediate 1. Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Intermediate 2. Bromine Bromine Bromine->Intermediate 3. Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Intermediate Solvent This compound This compound Intermediate->this compound 7-Fluorobenzo[d]thiazol-2-amine_2 This compound Schiff_Base Schiff Base Formation 7-Fluorobenzo[d]thiazol-2-amine_2->Schiff_Base Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Reduction Reduction Schiff_Base->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction N-Substituted_Derivative N-Substituted Derivative Reduction->N-Substituted_Derivative

Caption: Proposed synthetic pathway for this compound and its N-substituted derivatives.

HPV E7 Oncoprotein Signaling Pathway

Derivatives of 2-aminobenzothiazoles have been shown to target the Human Papillomavirus (HPV) E7 oncoprotein pathway, which is crucial for the development of cervical cancer.[3]

G HPV_E7 HPV Oncoprotein E7 pRb pRb HPV_E7->pRb Binds and promotes degradation Apoptosis_Inhibition Inhibition of Apoptosis HPV_E7->Apoptosis_Inhibition E2F1 E2F-1 pRb->E2F1 Inhibits DNMT1 DNMT1 E2F1->DNMT1 Activates transcription Cell_Cycle Cell Cycle Progression (G1 to S phase) E2F1->Cell_Cycle DNMT1->Cell_Cycle Benzothiazole_Derivative 7-Fluorobenzothiazole Derivative (Hypothetical) Benzothiazole_Derivative->HPV_E7 Inhibits

Caption: Inhibition of the HPV E7 oncoprotein signaling pathway by a hypothetical 7-Fluorobenzothiazole derivative.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic and assay protocols provided herein, derived from studies on analogous compounds, offer a solid foundation for researchers to explore the potential of this and related molecules. Further investigation into the specific biological activities and structure-activity relationships of 7-fluoro-substituted benzothiazole derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 7-Fluorobenzo[d]thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including kinase inhibition.

While specific data on 7-Fluorobenzo[d]thiazol-2-amine as a kinase inhibitor is not extensively available in public literature, this document provides a comprehensive guide for its evaluation. The protocols and application notes are based on established methodologies for characterizing kinase inhibitors and data from structurally related fluorinated benzothiazole compounds. This guide will enable researchers to assess the potential of this compound as a novel kinase inhibitor.

Potential Signaling Pathways

Benzothiazole derivatives have been reported to inhibit several key signaling pathways implicated in cancer and other diseases. These include pathways driven by protein tyrosine kinases (PTKs) and serine/threonine kinases (STKs).[1] A hypothetical representation of potential target pathways for a novel benzothiazole-based kinase inhibitor is depicted below.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->RAF

Caption: Hypothetical signaling pathways targeted by kinase inhibitors.

Data on Related Benzothiazole Kinase Inhibitors

Compound/Drug ClassTarget Kinase(s) or Cell LineIC50 (nM)Reference
Fluorinated Benzothiazole DerivativeMCF-7 cell line400[2]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line570[2]
Compound 20 (2-aminobenzothiazole-TZD)VEGFR-2190[1]
Compound 21 (2-aminobenzothiazole-CT)VEGFR-2150[1]
Compound 1g (tetrahydrobenzo[d]thiazole)CK21900[3]
Compound 1g (tetrahydrobenzo[d]thiazole)GSK3β670[3]
Sorafenib (Reference Drug)Raf-1, B-Raf, VEGFR-2, PDGFR-β6 - 90[2]
Sunitinib (Reference Drug)PDGFRβ, VEGFR22 - 80[2]

Experimental Protocols

To evaluate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays are recommended.

In Vitro Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase. A luminescence-based assay measuring ATP consumption is a common high-throughput method.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is quantified using a luciferase/luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity.[4][5]

Workflow Diagram:

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution in DMSO) B Assay Plate Preparation (Add compound, controls) A->B C Kinase Reaction (Add Kinase, Substrate, Buffer) B->C D Initiate Reaction (Add ATP) C->D E Incubation (e.g., 60 min at 30°C) D->E F Stop Reaction & Detect (Add ATP Detection Reagent) E->F G Signal Measurement (Luminescence Plate Reader) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol:

  • Materials:

    • Recombinant human kinase enzyme

    • Specific peptide substrate for the kinase

    • Adenosine 5'-triphosphate (ATP)

    • This compound (dissolved in DMSO)

    • Known kinase inhibitor (positive control)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White, flat-bottom 384-well assay plates

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.[4]

    • Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (vehicle control), and a positive control inhibitor to the appropriate wells of a 384-well plate.[4]

    • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. Dispense this mixture into the wells containing the compounds.

    • Initiation of Reaction: To start the reaction, add ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

    • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[4]

    • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and a "no kinase" control (0% activity). Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the ability of the compound to inhibit a specific kinase within its natural cellular environment by quantifying the phosphorylation of a downstream substrate.

Principle: An ELISA-based method is used to capture the total substrate protein and detect the phosphorylated form using a phospho-specific antibody.[6] A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.

Workflow Diagram:

Cellular_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate with cells) A->B C Cell Lysis (Extract proteins) B->C D ELISA Plate Incubation (Lysate on capture Ab plate) C->D E Detection (Add phospho-specific Ab) D->E F Secondary Antibody & Substrate (Add HRP-conjugate & TMB) E->F G Signal Measurement (Absorbance at 450 nm) F->G H Data Analysis (Determine in-cell IC50) G->H

Caption: Workflow for a cell-based phosphorylation ELISA assay.

Detailed Protocol:

  • Materials:

    • Human cell line expressing the target kinase and substrate

    • 96-well cell culture plates

    • This compound

    • Cell lysis buffer

    • ELISA plate pre-coated with a capture antibody for the total substrate protein

    • Detection antibody specific for the phosphorylated form of the substrate

    • HRP-conjugated secondary antibody

    • TMB substrate solution and Stop solution

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency at the time of the assay.[6]

    • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include vehicle controls.[6]

    • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to each well to extract cellular proteins.[6]

    • ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate and incubate for 2 hours at room temperature.[6] b. Wash the plate and add the phospho-specific detection antibody. Incubate for 1 hour.[6] c. Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.[6] d. Wash and add the TMB substrate. Incubate in the dark for 15-30 minutes. e. Add the stop solution to quench the reaction.

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Normalize the phospho-protein signal to the total protein amount (if measured in parallel) and determine the IC50 value of the compound in the cellular context.

Conclusion

While direct evidence for the kinase inhibitory activity of this compound is currently limited, its structural similarity to other known kinase inhibitors within the benzothiazole class suggests it is a promising candidate for investigation. The detailed protocols provided in these application notes offer a robust framework for researchers to systematically evaluate its potency, selectivity, and cellular efficacy. Successful characterization of this compound could lead to the development of a novel therapeutic agent for diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for the Development of Anticancer Agents from 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant interest as potential anticancer agents due to their ability to modulate various signaling pathways implicated in cancer progression. The incorporation of a fluorine atom into the benzothiazole ring can enhance the metabolic stability and binding affinity of these compounds to their biological targets. This document provides detailed application notes and protocols for the development of novel anticancer agents derived from 7-Fluorobenzo[d]thiazol-2-amine. While specific data for the 7-fluoro isomer is limited, the following protocols and data are based on structurally related fluorinated benzothiazoles and provide a strong framework for research and development.

Data Presentation: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potential efficacy of this class of compounds.

Compound IDStructure/DescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
1 3-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
2 4-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
3 Indole based hydrazine carboxamide derivativeHT29 (Colon)0.015[1][2]
H460 (Lung)0.28[1][2]
A549 (Lung)1.53[1][2]
MDA-MB-231 (Breast)0.68[1][2]
4 Naphthalimide derivativeHT-29 (Colon)3.72 ± 0.3[1][2]
A549 (Lung)4.074 ± 0.3[1][2]
MCF-7 (Breast)7.91 ± 0.4[1][2]
5 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineA431 (Skin)Data not specified[3]
A549 (Lung)Data not specified[3]
H1299 (Lung)Data not specified[3]
6 N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amineNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via nucleophilic substitution.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Potassium carbonate)

  • Reaction vessel

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction vessel.

  • Add the base (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation 7-F-BTD This compound Derivative 7-F-BTD->PI3K Inhibition 7-F-BTD->RAF Inhibition

Caption: Proposed mechanism of action for this compound derivatives targeting key oncogenic signaling pathways.

Experimental Workflow

G Start Start: this compound Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (MTT Assay on Cancer Cell Lines) Purification->InVitro Hit Hit Identification (Active Compounds) InVitro->Hit Mechanism Mechanism of Action Studies (Western Blot, Apoptosis Assays) Hit->Mechanism Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo End Preclinical Candidate InVivo->End

Caption: A generalized workflow for the discovery and development of anticancer agents from this compound.

Logical Relationship: Synthesis Strategy

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Start This compound Product N-Substituted Derivative Start->Product Reagent Alkyl/Aryl Halide (R-X) Reagent->Product Base Base (e.g., K2CO3, TEA) Solvent Anhydrous Solvent (e.g., DMF) Heat Heat (Δ) Byproduct Salt Byproduct

Caption: Logical diagram illustrating the key components of the synthetic strategy for derivatizing this compound.

References

Application Notes and Protocols for 7-Fluorobenzo[d]thiazol-2-amine Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 7-Fluorobenzo[d]thiazol-2-amine derivatives. The information compiled herein, including quantitative data on related compounds, detailed experimental protocols, and visualizations of the underlying signaling pathways, is intended to facilitate further research and development of this class of compounds as potential anti-inflammatory agents.

Introduction

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory effects. The introduction of a fluorine atom into the benzothiazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. Specifically, this compound derivatives are of growing interest for their potential to inhibit key inflammatory pathways. The primary mechanisms underlying their anti-inflammatory action are believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Data Presentation: Anti-Inflammatory Activity

While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, the following table summarizes the anti-inflammatory activity of closely related benzo[d]thiazol-2-amine and fluorinated benzothiazole derivatives to provide a comparative baseline for researchers.

Table 1: In Vitro Anti-Inflammatory Activity of Representative Benzothiazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC50 (µM)
Benzo[d]thiazol-2-amine Derivative G10 COX-1Enzyme Inhibition11-Diclofenac2.97
COX-2Enzyme Inhibition5.02.2Diclofenac0.79
Benzo[d]thiazol-2-amine Derivative G11 COX-1Enzyme Inhibition10-Indomethacin0.72
COX-2Enzyme Inhibition--Indomethacin0.98
Benzo[d]thiazol Analog 2d COX-2Enzyme Inhibition0.2818.6--
Benzo[d]thiazol Analog 2g COX-2Enzyme Inhibition0.777.2--
Fluorinated Benzothiazole Derivative NF-κBCell-based----
COX-2Cell-based----
iNOSCell-based----

Note: The data presented is for general benzo[d]thiazol-2-amine and other fluorinated benzothiazole derivatives and should be used as a reference for guiding the evaluation of this compound derivatives.[1][2][3]

Key Signaling Pathways

The anti-inflammatory effects of this compound derivatives are primarily attributed to their interaction with the NF-κB and COX signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates to Inhibitor This compound Derivative Inhibitor->IKK Complex inhibits Inhibitor->IκBα prevents degradation Gene Transcription Pro-inflammatory Gene Transcription NF-κB (p50/p65)_n->Gene Transcription G Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Physiological Functions Physiological Functions Prostaglandins (PGs)->Physiological Functions Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Inhibitor This compound Derivative Inhibitor->COX-2 (inducible) selectively inhibits G Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro COXAssay COX-1/COX-2 Inhibition Assay InVitro->COXAssay NFkBAssay NF-κB Activation Assay InVitro->NFkBAssay InVivo In Vivo Evaluation (for active compounds) COXAssay->InVivo NFkBAssay->InVivo PawEdema Carrageenan-Induced Paw Edema Model InVivo->PawEdema DataAnalysis Data Analysis and SAR Studies PawEdema->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt End End DataAnalysis->End LeadOpt->Synthesis

References

Application Notes and Protocols: 7-Fluorobenzo[d]thiazol-2-amine in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound belonging to the benzothiazole family. The benzothiazole core is a prevalent scaffold in medicinal chemistry and has garnered significant interest in material science due to its unique electronic and photophysical properties. The introduction of a fluorine atom at the 7-position and an amine group at the 2-position of the benzothiazole ring system provides strategic points for chemical modification. These modifications allow for the fine-tuning of the molecule's electronic characteristics, making it a versatile building block for the synthesis of advanced organic materials.

The electron-withdrawing nature of the fluorine atom can enhance the electron-accepting properties of the benzothiazole core, a desirable characteristic for n-type organic semiconductors. The amino group serves as a versatile functional handle for derivatization, enabling the synthesis of a wide array of functional molecules and polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent biosensors.

I. Application in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of this compound derivatives make them promising candidates for use in OLEDs, particularly as electron transport layer (ETL) materials or as hosts for emissive dopants. The fluorinated benzothiazole core can facilitate efficient electron injection and transport, while the amino group allows for the attachment of moieties that can tune the material's morphology and energy levels.

Protocol 1: Synthesis of a this compound Based Electron Transport Material

This protocol describes the synthesis of a novel electron transport material, N1,N1-bis(4-(7-fluorobenzo[d]thiazol-2-yl)phenyl)-N4,N4-diphenylbiphenyl-4,4'-diamine (FBT-TPD) , via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • 4-Bromobenzaldehyde

  • N,N'-Diphenylbenzidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • Synthesis of 4-(7-fluorobenzo[d]thiazol-2-yl)benzaldehyde:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq), 4-bromobenzaldehyde (1.2 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) in anhydrous toluene (50 mL).

    • Add sodium tert-butoxide (1.5 eq) to the mixture.

    • Degas the mixture with argon for 20 minutes.

    • Reflux the reaction mixture at 110°C for 24 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter through Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Synthesis of FBT-TPD:

    • In a 100 mL Schlenk flask, combine 4-(7-fluorobenzo[d]thiazol-2-yl)benzaldehyde (2.0 eq), N,N'-diphenylbenzidine (1.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous toluene (60 mL) and sodium tert-butoxide (2.5 eq).

    • Degas the flask with argon for 20 minutes.

    • Heat the reaction mixture to 110°C and stir for 48 hours under an argon atmosphere.

    • Cool the reaction to room temperature and add dichloromethane (100 mL).

    • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by recrystallization from a mixture of dichloromethane and methanol.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-(7-fluorobenzo[d]thiazol-2-yl)benzaldehydeC₁₄H₈FNOS257.2875185-188
FBT-TPDC₅₂H₃₄F₂N₄S₂828.9868310-315

Experimental Workflow Diagram:

OLED_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Aldehyde Intermediate cluster_step2 Step 2: Synthesis of FBT-TPD A This compound + 4-Bromobenzaldehyde B Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C) A->B C 4-(7-fluorobenzo[d]thiazol-2-yl)benzaldehyde B->C D Aldehyde Intermediate + N,N'-Diphenylbenzidine E Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C) D->E F FBT-TPD E->F

Caption: Synthetic workflow for the preparation of FBT-TPD.

II. Application in Organic Photovoltaics (OPVs)

The electron-deficient character of the 7-fluorobenzothiazole unit makes it an excellent building block for acceptor materials in donor-acceptor (D-A) type polymers for OPV applications. When copolymerized with an electron-rich donor monomer, the resulting polymer can exhibit a low bandgap and broad absorption, which are crucial for efficient light harvesting in solar cells.

Protocol 2: Synthesis of a Donor-Acceptor Copolymer for OPVs

This protocol details the synthesis of a D-A copolymer, P(TBT-BDD) , via a Stille cross-coupling polymerization of a distannylated donor monomer (benzodithiophene derivative, BDD) and a dibrominated acceptor monomer derived from this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,5-bis(trimethylstannyl)thiophene

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous Chlorobenzene

  • Standard glassware for polymerization

  • Inert atmosphere (Argon)

Experimental Procedure:

  • Synthesis of 4,7-Dibromo-2-(N-octylamino)benzo[d]thiazole:

    • Alkylate the amino group of this compound with 1-bromooctane.

    • Brominate the resulting product using N-Bromosuccinimide (2.5 eq) in chloroform at room temperature for 12 hours.

    • Purify the dibrominated monomer by column chromatography.

  • Stille Polymerization to form P(TBT-BDD):

    • In a flame-dried Schlenk tube, dissolve the dibrominated 7-fluorobenzothiazole derivative (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) in anhydrous chlorobenzene (10 mL).

    • Add Pd(PPh₃)₂Cl₂ (0.02 eq) as the catalyst.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 120°C and stir for 48 hours under an argon atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

    • Filter the polymer and wash sequentially with methanol and acetone.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

    • Precipitate the chloroform fraction in methanol and dry the final polymer under vacuum.

Quantitative Data Summary:

PolymerNumber-Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Optical Bandgap (eV)
P(TBT-BDD)15-251.8-2.51.8-2.0

Experimental Workflow Diagram:

OPV_Polymer_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization M1 This compound M2 Alkylation & Bromination M1->M2 M3 Dibrominated Acceptor Monomer M2->M3 P1 Dibrominated Acceptor Monomer + Distannylated Donor Monomer P2 Stille Polymerization (Pd(PPh₃)₂Cl₂, Chlorobenzene, 120°C) P1->P2 P3 P(TBT-BDD) Copolymer P2->P3

Caption: Synthesis workflow for the D-A copolymer P(TBT-BDD).

III. Application in Fluorescent Biosensors

The inherent fluorescence of the benzothiazole scaffold can be exploited for the development of fluorescent probes. The amino group of this compound provides a convenient site for conjugation with biorecognition elements, such as peptides or small molecules, to create selective biosensors.

Protocol 3: Synthesis of a Fluorescent Probe for Enzyme Detection

This protocol outlines the synthesis of a fluorescent probe for the detection of a specific enzyme activity, where the fluorescence is quenched by a substrate moiety that is cleaved upon enzymatic action, leading to fluorescence restoration.

Materials:

  • This compound

  • Enzyme-specific peptide substrate with a terminal carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for peptide coupling

  • Fluorescence Spectrometer

Experimental Procedure:

  • Peptide Coupling Reaction:

    • In a 50 mL round-bottom flask, dissolve the enzyme-specific peptide substrate (1.0 eq) in anhydrous DCM (20 mL).

    • Add DCC (1.2 eq) and DMAP (0.1 eq) to activate the carboxylic acid.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of this compound (1.1 eq) in anhydrous DCM (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the crude product by preparative High-Performance Liquid Chromatography (HPLC).

  • Fluorescence Quenching and Restoration Assay:

    • Dissolve the purified fluorescent probe in a suitable buffer solution.

    • Measure the initial fluorescence intensity. The fluorescence should be minimal due to quenching by the attached peptide.

    • Introduce the target enzyme to the solution.

    • Monitor the increase in fluorescence intensity over time as the enzyme cleaves the peptide, releasing the fluorescent this compound derivative.

Quantitative Data Summary:

PropertyValue
Excitation Wavelength (λex)~350-380 nm
Emission Wavelength (λem)~420-450 nm
Fluorescence Quantum Yield (ΦF)Low (quenched), High (unquenched)
Limit of Detection (LOD) for EnzymeDependent on enzyme kinetics and probe design

Logical Relationship Diagram:

Biosensor_Mechanism Probe Fluorescent Probe (Quenched State) Cleavage Enzymatic Cleavage Probe->Cleavage Enzyme Target Enzyme Enzyme->Cleavage Fluorophore Released Fluorophore (Fluorescent State) Cleavage->Fluorophore Signal Fluorescence Signal Fluorophore->Signal

Caption: Mechanism of fluorescence restoration for the enzyme probe.

Disclaimer: The provided protocols are illustrative and based on established chemical principles for related compounds. Researchers should adapt and optimize these procedures based on their specific experimental setup and safety considerations. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Biological Assays with 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a fluorine atom into the benzothiazole scaffold can modulate its physicochemical properties, such as lipophilicity and metabolic stability, often enhancing biological activity. While direct experimental data for 7-Fluorobenzo[d]thiazol-2-amine is limited, extensive research on structurally related fluorinated 2-aminobenzothiazoles suggests its potential as a valuable candidate for investigation in several therapeutic areas, most notably in oncology and inflammation.

This document provides detailed protocols for the biological evaluation of this compound, focusing on its potential anticancer and anti-inflammatory properties. The methodologies are based on established assays for analogous compounds and are intended to guide researchers in the preliminary screening and mechanistic evaluation of this compound.

Potential Biological Activities

Based on the activity of structurally similar compounds, this compound is hypothesized to exhibit:

  • Anticancer Activity: Many fluorinated 2-aminobenzothiazole derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[1][2][3][4] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and receptor tyrosine kinase pathways (e.g., VEGFR-2, HER2).[5][6][7][8][9][10][11][12][13][14][15][16] Some fluorinated benzothiazoles are known to be bioactivated by cytochrome P450 enzymes within cancer cells, leading to selective toxicity.[1]

  • Anti-inflammatory Activity: Benzothiazole derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory mediators.[17][18][19] This can occur through the inhibition of pathways such as the NF-κB signaling cascade, which leads to a reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS.[20][21]

The following sections provide detailed experimental protocols to investigate these potential activities.

Experimental Protocols

In Vitro Anticancer Activity

1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[22][23][24]

a. Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with this compound incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 value read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

1.2. Kinase Inhibition Assays

Based on the known targets of similar compounds, assessing the inhibitory activity of this compound against kinases such as VEGFR-2 and HER2 is recommended.[5][6][8][9][10][11][14][15]

a. In Vitro VEGFR-2 Kinase Assay (Luminescence-based) [9][10][15]

  • Materials: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, this compound, and a luminescence-based kinase assay kit (e.g., Kinase-Glo™).

  • Protocol:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

b. In Vitro HER2 Kinase Assay (Luminescence-based) [5][8][11][25]

  • Materials: Recombinant human HER2 kinase, a suitable substrate (e.g., Poly (Glu4,Tyr1)), ATP, kinase assay buffer, this compound, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Protocol:

    • Follow a similar procedure as the VEGFR-2 kinase assay.

    • The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

    • The luminescent signal positively correlates with kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

1.3. Western Blot Analysis of PI3K/Akt Signaling Pathway

This technique is used to determine if this compound affects the phosphorylation status of key proteins in the PI3K/Akt pathway.[7][12][13][26][27]

a. Materials:

  • Cancer cells (e.g., A549 or MCF-7)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

b. Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Inhibitor This compound Inhibitor->RTK Inhibition Inhibitor->PI3K Potential Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition.

In Vitro Anti-inflammatory Activity

2.1. Measurement of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

a. Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Culture medium (DMEM with 10% FBS)

  • 96-well plates

b. Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the NO concentration. Calculate the percentage of NO production inhibition.

Data Presentation

All quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7DataData
A549DataData
HepG2DataData

Table 2: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (µM)
VEGFR-2Data
HER2Data

Table 3: Anti-inflammatory Activity of this compound

AssayIC₅₀ (µM)
NO Production Inhibition (RAW 264.7)Data

Conclusion

The provided protocols offer a comprehensive framework for the initial biological characterization of this compound. Based on the known activities of related compounds, it is plausible that this molecule will exhibit interesting anticancer and anti-inflammatory properties. The data generated from these assays will be crucial in determining its therapeutic potential and guiding further preclinical development.

References

Application Notes and Protocols for the Derivatization of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical derivatization of 7-Fluorobenzo[d]thiazol-2-amine, a key scaffold in medicinal chemistry. The methodologies outlined herein are based on established synthetic strategies for related 2-aminobenzothiazole analogs and are intended to serve as a comprehensive guide for the synthesis of novel derivatives for drug discovery and development.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the development of new therapeutic agents. The 2-aminobenzothiazole core is a privileged structure known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom at the 7-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

These application notes focus on two primary classes of derivatization: N-acylation of the 2-amino group and palladium-catalyzed Suzuki cross-coupling at a halogenated position (requiring a pre-functionalized substrate).

N-Acylation of this compound

N-acylation is a fundamental method for derivatizing the 2-amino group of this compound, leading to the formation of amide derivatives. These derivatives are of interest for their potential biological activities.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a general and highly efficient method for the synthesis of N-(7-fluorobenzo[d]thiazol-2-yl)amides using various acyl chlorides in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.5 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for organic synthesis work-up

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (1.5 equivalents) to the stirred solution.

  • Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for N-Acylation of Fluorinated 2-Aminobenzothiazoles (Representative Examples)

Starting MaterialAcylating AgentBaseSolventTime (h)Yield (%)
6-Fluorobenzo[d]thiazol-2-amine4-ChlorobenzaldehydeCs2CO3CH2Cl21289[1]
6-Fluorobenzo[d]thiazol-2-amineBenzoyl chloridePyridineDCM4-12Not Specified
5,6-Difluorobenzo[d]thiazol-2-amineAcetyl chlorideTriethylamineDCM4-12Not Specified

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. To perform a Suzuki coupling on the this compound scaffold, a halogen (e.g., Br, I) must first be installed on the benzothiazole ring, typically at positions 4, 5, or 6, as direct C-H activation at these positions is challenging. The following is a general protocol for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of a bromo-substituted this compound with various arylboronic acids.

Materials:

  • Bromo-substituted this compound (e.g., 6-Bromo-7-fluorobenzo[d]thiazol-2-amine) (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the bromo-substituted this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted derivative.

Quantitative Data for Suzuki Coupling of Substituted 2-Aminobenzothiazoles (Representative Examples)

Starting MaterialCoupling PartnerCatalystBaseSolventTime (h)Yield (%)
2-Amino-6-bromobenzothiazolePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water31Moderate
2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water31Moderate
N-(6-bromobenzo[d]thiazol-2-yl)acetamidePhenylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃1,4-Dioxane1280[2]

Visualizations

Signaling Pathways and Experimental Workflows

N_Acylation_Workflow cluster_reaction N-Acylation Reaction cluster_workup Work-up and Purification A This compound + Acyl Chloride B Add Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) A->B C Reaction at 0°C to RT B->C D N-Acylated Product C->D E Aqueous Work-up D->E Quench F Extraction E->F G Drying and Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Pure N-Acylated Derivative H->I

Caption: General workflow for the N-acylation of this compound.

Suzuki_Coupling_Pathway A Bromo-7-fluorobenzo[d]thiazol-2-amine D Suzuki-Miyaura Cross-Coupling A->D B Arylboronic Acid B->D C Pd(0) Catalyst + Base C->D E Aryl-7-fluorobenzo[d]thiazol-2-amine D->E F Byproducts D->F

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Logic Start Start with This compound Derivatization Choose Derivatization Strategy Start->Derivatization NAcylation N-Acylation Derivatization->NAcylation Amine Functionalization Suzuki Halogenation followed by Suzuki Coupling Derivatization->Suzuki C-C Bond Formation Reaction1 Perform N-Acylation (Protocol 1) NAcylation->Reaction1 Reaction2 Perform Suzuki Coupling (Protocol 2) Suzuki->Reaction2 Purification Purification and Characterization Reaction1->Purification Reaction2->Purification End Bioactivity Screening Purification->End

Caption: Logical workflow for the synthesis and evaluation of derivatives.

References

Application Notes and Protocols for Reactions of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the chemical modification of 7-Fluorobenzo[d]thiazol-2-amine, a key scaffold in medicinal chemistry. The derivatization of this compound, particularly at the 2-amino group, allows for the synthesis of a diverse range of molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of the fluorine atom at the 7-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making its derivatives of great interest in drug discovery.

Data Presentation

The following tables summarize quantitative data for reactions involving fluorinated benzothiazole derivatives, providing insights into reaction efficiencies and the biological activities of the resulting compounds.

Table 1: Representative Yields for the Synthesis of Fluorinated N-Acylbenzothiazole Derivatives

Starting MaterialAcylating AgentSolventBaseReaction Time (h)Yield (%)
6-fluorobenzo[d]thiazol-2-amine4-ChlorobenzaldehydeCH₂Cl₂Cs₂CO₃1289
5,6-Difluorobenzo[d]thiazol-2-amineBenzoyl chlorideDichloromethaneTriethylamine4-12High
5,6-Difluorobenzo[d]thiazol-2-amineAcetic anhydrideAcetic Acid-2-6High
2-aminobenzothiazoleAcetic Acid--8-1082-88

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 4dAsPC-1 (Pancreatic)7.66
Derivative 4dBxPC-3 (Pancreatic)3.99
Derivative 4dCapan-2 (Pancreatic)8.97
Derivative 4mAsPC-1 (Pancreatic)8.49
Derivative 4mBxPC-3 (Pancreatic)9.81
Derivative 4mCapan-2 (Pancreatic)13.33

Note: The data in the tables are derived from various sources and may involve different substituted benzothiazoles. They are presented here to provide a general understanding of the reaction yields and biological activities that can be expected.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound. These are based on established procedures for analogous compounds and should be optimized for specific substrates and desired outcomes.

Protocol 1: N-Acylation of this compound with Acyl Chlorides

This protocol describes the formation of an amide linkage by reacting the primary amino group of this compound with an acyl chloride. This is a robust and widely used method for generating a diverse library of N-acylated derivatives.[1]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Dropwise, add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol details the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base (imine). These intermediates are valuable for the synthesis of various heterocyclic compounds.

Materials:

  • This compound (0.01 mol)

  • Substituted aromatic aldehyde (0.01 mol)

  • Methanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in methanol (20 mL).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the mixture to reflux using a water bath for approximately 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that separates is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of Thiazolidin-4-one Derivatives

This protocol describes the synthesis of a thiazolidin-4-one ring fused to the benzothiazole scaffold, starting from the Schiff base intermediate prepared in Protocol 2. Thiazolidin-4-ones are known to possess a wide range of biological activities.

Materials:

  • Schiff base of this compound (from Protocol 2) (0.01 mol)

  • Mercaptoacetic acid (0.01 mol)

  • Ethanol (50 mL)

  • Zinc chloride (pinch)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the Schiff base (0.01 mol) in ethanol (50 mL).

  • Add mercaptoacetic acid (0.01 mol) and a pinch of zinc chloride to the solution.

  • Reflux the mixture on a water bath for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The resulting solid is filtered, washed, and can be recrystallized from a suitable solvent to yield the pure thiazolidin-4-one derivative.

Visualizations

The following diagrams illustrate the experimental workflows and the key derivatization strategies for this compound.

experimental_workflow_acylation start This compound + Anhydrous DCM step1 Cool to 0°C Add Triethylamine start->step1 Dissolve step2 Add Acyl Chloride dropwise step1->step2 Prepare for reaction step3 Warm to RT Stir for 4-12h step2->step3 React step4 Quench with Water Extract with DCM step3->step4 Work-up step5 Wash with NaHCO₃ and Brine step4->step5 step6 Dry, Filter, Concentrate step5->step6 end Purified N-Acylated Product step6->end Purify derivatization_pathways cluster_acylation N-Acylation cluster_schiff_base Schiff Base Formation cluster_thiazolidinone Thiazolidinone Synthesis start This compound acyl_chloride Acyl Chloride start->acyl_chloride aldehyde Aldehyde start->aldehyde amide N-Acyl Derivative acyl_chloride->amide Base (e.g., NEt₃) schiff_base Schiff Base (Imine) aldehyde->schiff_base Acid catalyst mercaptoacetic_acid Mercaptoacetic Acid schiff_base->mercaptoacetic_acid thiazolidinone Thiazolidinone Derivative mercaptoacetic_acid->thiazolidinone ZnCl₂

References

Application Notes and Protocols: Molecular Docking Studies of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 7-Fluorobenzo[d]thiazol-2-amine. While direct experimental data for this specific compound is limited in published literature, the following protocols and data are based on extensive research on structurally similar benzothiazole derivatives, offering a robust framework for investigation.

Introduction

Benzothiazole and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-aminobenzothiazole scaffold, in particular, is a key component in the design of novel therapeutic agents.[2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into its potential mechanism of action.[4] This document outlines the application of molecular docking to investigate the therapeutic potential of this compound.

Potential Therapeutic Targets

Based on studies of analogous compounds, potential protein targets for this compound include:

  • Human Epidermal Growth Factor Receptor (HER): A key target in cancer therapy.[5]

  • PI3K/AKT/mTOR Signaling Pathway Proteins: This pathway is frequently dysregulated in cancer.[2]

  • p56lck Tyrosine Kinase: An important enzyme in the immune response and a target for cancer and autoimmune diseases.[1]

  • Bacterial Dihydroorotase: A potential target for developing novel antibacterial agents.[4]

Quantitative Data from Analogous Compounds

To provide a reference for expected binding affinities, the following table summarizes molecular docking data for various benzo[d]thiazol-2-amine derivatives from published studies.

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Benzo[d]thiazol-2-amine derivativesHER Enzyme-9.8 to -10.4[5]
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamidesE. coli dihydroorotase-7.1 to -7.4[4]
2-Aminobenzothiazole derivativesPI3Kγ enzymeHigh LibDock Score (specific values not provided)[2]

Experimental Protocols

This section details the methodologies for performing a molecular docking study with this compound.

Ligand Preparation

The three-dimensional structure of this compound is the starting point for ligand preparation.

  • Structure Retrieval: Obtain the 3D structure of this compound. If not available in databases like PubChem, it can be sketched using molecular modeling software.

  • Energy Minimization: The ligand structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to the ligand.

  • Torsion Angles: Define the rotatable bonds to allow for conformational flexibility during docking.

Protein Preparation

The crystal structure of the target protein is required for docking.

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Hydrogen Addition: Add polar hydrogen atoms to the protein structure.

  • Charge and Atom Type Assignment: Assign appropriate charges and atom types to the protein residues.

Molecular Docking Simulation

This protocol is based on the widely used AutoDock Vina software.[5]

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: Utilize a robust docking algorithm, such as the Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the active site.

  • Execution: Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Pose Selection: The resulting poses are typically ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy is generally considered the most favorable.

Analysis of Docking Results
  • Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol.

  • Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

Visualizations

Molecular Docking Workflow

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 Obtain 3D Structure of This compound l2 Energy Minimization l1->l2 l3 Assign Charges & Torsions l2->l3 d1 Define Grid Box (Active Site) l3->d1 Prepared Ligand p1 Download Protein Structure (from PDB) p2 Clean Protein (Remove Water, Ligands) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p3->d1 Prepared Protein d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Analyze Binding Affinity (Docking Score) d2->a1 a2 Visualize Interactions (H-bonds, Hydrophobic, etc.) a1->a2

Caption: A flowchart illustrating the key steps in a molecular docking study.

PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR pathway, a target for 2-aminobenzothiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluorobenzo[d]thiazol-2-amine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a variation of the Hugershoff reaction. This involves the reaction of 3-fluoroaniline with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) and glacial acetic acid. The reaction proceeds through an electrophilic substitution of a thiocyanate group onto the aniline ring, followed by cyclization to form the benzothiazole core.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges include:

  • Low Yields: The overall yield can be affected by reaction conditions, purity of reagents, and work-up procedures.

  • Formation of Regioisomers: The use of 3-fluoroaniline can lead to the formation of the undesired 5-fluoro isomer in addition to the target 7-fluoro product.[1]

  • Impurity Profile: Side reactions can lead to the formation of various byproducts, complicating the purification process.

  • Purification: Separating the desired product from isomers and other impurities can be challenging and may require multiple purification steps.

Q3: How can I minimize the formation of the 5-fluoro isomer?

A3: While complete elimination of the 5-fluoro isomer is difficult, its formation can be minimized by carefully controlling the reaction temperature. Running the reaction at a lower temperature may favor the formation of the 7-fluoro isomer. However, this may also decrease the overall reaction rate. Optimization of the reaction conditions is crucial.

Q4: What are the recommended purification methods for this compound?

A4: The most effective purification methods are:

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of similar aminobenzothiazoles.

  • Column Chromatography: Silica gel column chromatography is effective for separating the 7-fluoro isomer from the 5-fluoro isomer and other impurities. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Troubleshooting Guide

Low Yield
Problem Potential Cause Recommended Solution
Low or no product formation Incomplete reaction- Ensure all reagents are fresh and of high purity.- Increase the reaction time and monitor by TLC.- Ensure the reaction temperature is maintained as per the protocol.
Poor quality of starting materials- Use anhydrous glacial acetic acid.- Ensure potassium thiocyanate is dry.
Product loss during work-up Inefficient precipitation- After the reaction, ensure complete neutralization to precipitate the product.- Cool the solution sufficiently to maximize precipitation.
Inefficient extraction- Use a suitable extraction solvent and perform multiple extractions.- Ensure the pH of the aqueous layer is optimal for the product to be in the organic phase.
Impurity Issues
Problem Potential Cause Recommended Solution
Presence of starting material (3-fluoroaniline) Incomplete reaction- Increase reaction time or temperature (with caution, as this may affect isomer ratio).- Ensure the stoichiometry of bromine and KSCN is correct.
Formation of 5-fluoro isomer Lack of regioselectivity- Optimize the reaction temperature; lower temperatures may favor the 7-fluoro isomer.- Consider alternative synthetic routes if high isomeric purity is required.
Formation of dark, tarry byproducts Over-reaction or side reactions- Add bromine dropwise and slowly to control the reaction exotherm.- Maintain a low reaction temperature during bromine addition.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar 2-aminobenzothiazoles. Optimization may be required.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice water and neutralize carefully with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Visualizations

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Fluoroaniline 3-Fluoroaniline Reaction_Mixture Reaction Mixture (0-5 °C to RT) 3-Fluoroaniline->Reaction_Mixture KSCN KSCN KSCN->Reaction_Mixture Br2 Br2 Br2->Reaction_Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction_Mixture Precipitation Precipitation in Ice Water & Neutralization Reaction_Mixture->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

G Troubleshooting Logic for Synthesis Start Synthesis of This compound Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Success Successful Synthesis Problem->Success No Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Time & Temperature Low_Yield->Optimize_Conditions Improve_Workup Improve Precipitation & Extraction Low_Yield->Improve_Workup Check_Isomers Check for Isomers (TLC, NMR) Impure_Product->Check_Isomers Optimize_Purification Optimize Recrystallization Solvent or Chromatography Eluent Impure_Product->Optimize_Purification Control_Temp Control Temperature during Bromine Addition Impure_Product->Control_Temp Check_Reagents->Success Optimize_Conditions->Success Improve_Workup->Success Check_Isomers->Optimize_Purification Optimize_Purification->Success Control_Temp->Success

References

Technical Support Center: Optimizing Reaction Yield for 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluorobenzo[d]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of 2-aminobenzothiazoles, including the 7-fluoro derivative, is the Hugershoff reaction. This reaction involves the cyclization of an arylthiourea intermediate, which is typically formed in situ from the corresponding aniline (in this case, 3-fluoroaniline) and a thiocyanate salt, followed by treatment with a halogen such as bromine.

Q2: I am experiencing a low yield of this compound. What are the potential causes?

Low yields in this synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Temperature control is critical. Exceedingly high temperatures can promote the formation of side products, while temperatures that are too low can result in an incomplete reaction.[1]

  • Moisture: The presence of moisture can interfere with the reaction. Ensure that all glassware is dry and use anhydrous solvents.

  • Loss during Work-up: The product may be lost during the extraction and purification steps. Ensure pH is carefully controlled during neutralization to maximize precipitation of the free amine.

Q3: I am observing the formation of significant impurities. What are the likely side products?

Common side products in the synthesis of 2-aminobenzothiazoles include:

  • Aromatic Bromination: Excess bromine can lead to the bromination of the aromatic ring of either the starting 3-fluoroaniline or the this compound product.

  • Unreacted Intermediates: Incomplete cyclization can leave unreacted 3-fluorophenylthiourea in the final product.

  • Formation of Regioisomers: While starting with 3-fluoroaniline should theoretically yield the 7-fluoro isomer, there is a possibility of forming the 5-fluoro regioisomer, although this is generally less favored.

Q4: How can I minimize the formation of side products?

To minimize side product formation, consider the following:

  • Control Halogen Addition: Add the bromine solution dropwise and at a low temperature to maintain a low concentration of the halogen in the reaction mixture.

  • Stoichiometry: Use a precise stoichiometric amount of the halogenating agent to avoid excess that can lead to over-bromination.

  • Reaction Temperature: Maintain the recommended reaction temperature to disfavor side reactions that may be energetically favored at higher temperatures.

Q5: What is the best method for purifying the crude this compound?

The most common methods for purification are recrystallization and column chromatography.

  • Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent for recrystallizing 2-aminobenzothiazole derivatives.

  • Column Chromatography: For more challenging separations of impurities, column chromatography using silica gel is effective. A common eluent system is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive reagents.Ensure the 3-fluoroaniline is of high purity and the potassium thiocyanate is dry.
Incorrect reaction temperature.Strictly maintain the temperature below 10°C during the addition of bromine.
Insufficient reaction time.Monitor the reaction by TLC and allow it to stir for the recommended duration until the starting material is consumed.
Formation of a Persistent Reddish-Brown Color Excess bromine in the reaction mixture.After the reaction is complete, add a few drops of a saturated sodium thiosulfate solution until the color disappears.
Product is an Oily or Gummy Solid Presence of significant impurities.Attempt to triturate the crude product with a cold, non-polar solvent like hexane to induce solidification. If unsuccessful, proceed with column chromatography for purification.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.
Difficulty in Isolating the Product after Neutralization Incorrect pH for precipitation.Carefully adjust the pH to approximately 6-7 with a base like ammonia solution. Check the pH with indicator paper.
Product is partially soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous layer.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ammonia solution

  • Ethanol

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-fluoroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a dilute ammonia solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation: Optimizing Reaction Conditions

Parameter Condition A (Initial) Condition B (Optimized) Expected Outcome
Temperature (°C) Room Temperature0 - 5Increased yield, reduced side products
Solvent Acetic AcidAcetic Acid-
Reaction Time (h) 48Higher conversion to product
Molar Ratio (Aniline:KSCN:Br₂) 1 : 1.2 : 1.11 : 1.5 : 1.05Improved yield by ensuring complete thiourea formation and minimizing excess bromine.
Stirring Speed (rpm) 200400Enhanced mixing, potentially leading to a faster and more complete reaction.

Visualizations

Reaction_Pathway 3-Fluoroaniline 3-Fluoroaniline Intermediate 3-Fluorophenylthiourea (in situ) 3-Fluoroaniline->Intermediate Glacial Acetic Acid KSCN KSCN KSCN->Intermediate Product This compound Intermediate->Product Bromine Br2 Br2 Br2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Stoichiometry Adjust Reagent Stoichiometry (especially Bromine) Side_Products->Optimize_Stoichiometry Yes Purification Optimize Purification (Recrystallization or Chromatography) Side_Products->Purification No End Improved Yield and Purity Optimize_Time_Temp->End Optimize_Stoichiometry->End Purification->End

Caption: Troubleshooting workflow for optimizing the synthesis.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Affects Rate & Side Reactions Purity Purity Temperature->Purity High Temp -> More Impurities Reaction_Time Reaction_Time Reaction_Time->Yield Affects Conversion Stoichiometry Stoichiometry Stoichiometry->Yield Excess Reagents Can Lower Yield Stoichiometry->Purity Excess Halogen -> Impurities

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification challenges of 7-Fluorobenzo[d]thiazol-2-amine. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during the purification of this compound.

Q1: What are the most common impurities I might encounter?

Common impurities can include starting materials, reagents from the synthesis, and side-products. For benzothiazole syntheses, unreacted anilines or thiourea derivatives are common. Additionally, regioisomers or over-fluorinated/de-fluorinated species might be present depending on the synthetic route.

Q2: My compound has poor solubility in common recrystallization solvents. What should I do?

Low solubility can be a significant hurdle. It is recommended to test a range of solvents with varying polarities. For benzothiazole derivatives, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.[1] Heating the solvent can also significantly increase solubility.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?

"Oiling out" typically occurs when the solution is supersaturated or cools too quickly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool down much more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.

Q4: Column chromatography is giving me poor separation of my compound from an impurity. What can I try?

Poor separation on a silica gel column suggests that the eluent system is not optimal for the polarity difference between your compound and the impurity. You can try:

  • Using a shallower gradient: A slower, more gradual increase in the polar solvent can improve resolution.

  • Trying a different solvent system: For example, switching from hexane/ethyl acetate to dichloromethane/methanol can alter the selectivity.

  • Employing reversed-phase chromatography: If the impurities are very similar in polarity to your product on normal phase silica, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful alternative.[1]

Q5: I've purified my compound, but it still has a slight color. How can I decolorize it?

A persistent color can sometimes be due to trace, highly conjugated impurities. Treating a solution of your compound with a small amount of activated charcoal can help adsorb these colored impurities. Be cautious, as this can also lead to some loss of your desired product.

Data Presentation: Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents, based on the general properties of benzothiazole derivatives. Actual solubility should be determined experimentally.

SolventPolarity IndexExpected SolubilityNotes
Water10.2Very LowThe presence of the fluorinated aromatic ring and thiazole moiety leads to low aqueous solubility.
Methanol5.1Sparingly SolubleMay require heating to fully dissolve.
Ethanol4.3Sparingly SolubleSimilar to methanol, heating will likely be necessary.
Acetone5.1Moderately SolubleA good candidate for recrystallization.
Dichloromethane (DCM)3.1Moderately SolubleOften used as a solvent for column chromatography.
Ethyl Acetate (EtOAc)4.4Moderately SolubleA common component of eluent systems for chromatography.
Hexane0.1Sparingly SolubleCan be used as an anti-solvent for recrystallization.
N,N-Dimethylformamide (DMF)6.4SolubleA good solvent for dissolving poorly soluble compounds.[1]
Dimethyl Sulfoxide (DMSO)7.2SolubleAnother strong solvent for compounds with low solubility.[1]

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a small amount of a test solvent (e.g., ethanol, ethyl acetate, or a mixture) and heat gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: For most benzothiazole derivatives, silica gel is a suitable stationary phase.[2] To determine the optimal eluent, use thin-layer chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will give your desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and method selection in the purification of this compound.

G cluster_0 Purification Troubleshooting Workflow start Crude this compound check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes select_method Select Purification Method is_pure->select_method No recrystallization Recrystallization select_method->recrystallization column_chrom Column Chromatography select_method->column_chrom prep_hplc Preparative HPLC select_method->prep_hplc recryst_issue Recrystallization Issue? recrystallization->recryst_issue chrom_issue Chromatography Issue? column_chrom->chrom_issue recryst_issue->check_purity Success oiling_out Oiling Out recryst_issue->oiling_out Oiling poor_recovery Poor Recovery recryst_issue->poor_recovery Low Yield solve_oiling Re-dissolve, Cool Slowly, Change Solvent oiling_out->solve_oiling solve_recovery Reduce Solvent Volume, Change Solvent poor_recovery->solve_recovery solve_oiling->recrystallization solve_recovery->recrystallization chrom_issue->check_purity Success poor_sep Poor Separation chrom_issue->poor_sep Poor Sep. streaking Streaking chrom_issue->streaking Streaking solve_sep Optimize Eluent, Change Stationary Phase poor_sep->solve_sep solve_streaking Use Less Sample, Add Modifier to Eluent streaking->solve_streaking solve_sep->column_chrom solve_streaking->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_1 Purification Method Selection Guide crude_product Crude Product impurity_type Nature of Impurities crude_product->impurity_type solubility_diff Different Solubility Profiles impurity_type->solubility_diff Solubility polarity_diff Different Polarities impurity_type->polarity_diff Polarity similar_polarity Very Similar Polarities impurity_type->similar_polarity Close Polarity acidic_basic Acidic/Basic Impurities impurity_type->acidic_basic Charge recrystallization Recrystallization column_chrom Column Chromatography prep_hplc Preparative HPLC extraction Liquid-Liquid Extraction solubility_diff->recrystallization polarity_diff->column_chrom similar_polarity->prep_hplc acidic_basic->extraction

Caption: Guide for selecting a purification method based on impurity type.

References

Technical Support Center: Synthesis of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluorobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: The most prevalent method for synthesizing 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a solvent like acetic acid. For this compound, the starting material is 3-fluoroaniline. The primary challenge in this synthesis is controlling the regioselectivity of the cyclization step.

Q2: What are the main byproducts formed during the synthesis of this compound?

A2: The principal byproduct is the constitutional isomer, 5-Fluorobenzo[d]thiazol-2-amine. This arises from the electrophilic attack of the thiocyanogen intermediate at the position para to the amino group of 3-fluoroaniline, which is sterically and electronically favored, leading to the 5-fluoro isomer, in addition to the attack at the ortho position which yields the desired 7-fluoro product. The formation of other minor byproducts, such as poly-halogenated or over-thiocyanated species, is possible but the 5-fluoro isomer is the most significant impurity.

Q3: How can I identify the desired this compound from the 5-fluoro byproduct?

Q4: What purification methods are effective for separating the 7-fluoro and 5-fluoro isomers?

A4: The separation of these regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can achieve separation. Monitoring the fractions by thin-layer chromatography (TLC) is crucial.

  • Recrystallization: Fractional recrystallization can be attempted, but it may not be as effective as chromatography for achieving high purity, especially if the isomers co-crystallize. Experimenting with different solvent systems is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield of the desired product. Suboptimal reaction conditions (temperature, reaction time).Systematically vary the reaction temperature. Lower temperatures may favor the formation of the kinetic product, while higher temperatures could lead to the thermodynamic product. Monitor the reaction progress by TLC to determine the optimal reaction time.
Inefficient work-up and purification.Optimize the extraction and purification procedures. Ensure complete extraction of the product from the aqueous phase. For column chromatography, use a high-resolution silica gel and a carefully optimized eluent system.
High proportion of the 5-Fluorobenzo[d]thiazol-2-amine byproduct. The electronic and steric effects of the fluorine atom in 3-fluoroaniline favor the formation of the 5-fluoro isomer.Modifying the reaction conditions, such as the choice of solvent or the addition of a directing group, may influence the regioselectivity. However, complete suppression of the 5-fluoro isomer is unlikely with this synthetic route. An alternative would be to explore a regiocontrolled synthesis starting from a pre-functionalized precursor like 2-amino-3-fluorothiophenol, if available.
Difficulty in separating the 7-fluoro and 5-fluoro isomers. Similar polarity and physical properties of the isomers.For column chromatography, use a long column with a shallow gradient of the eluent to improve resolution. Consider using a different stationary phase, such as alumina. For recrystallization, try a variety of solvents and solvent mixtures.
Unidentifiable impurities in the final product. Formation of poly-halogenated or other side-reaction products.Ensure the stoichiometry of bromine is carefully controlled. Adding the bromine solution dropwise at a low temperature can minimize side reactions. Analyze the impurities by LC-MS to identify their molecular weights, which can provide clues about their structures.

Experimental Protocols

General Protocol for the Synthesis of 2-Aminobenzothiazoles from Anilines

This protocol is a general method and should be optimized for the specific synthesis of this compound.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Glacial acetic acid

  • Bromine (Br2)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the 7-fluoro and 5-fluoro isomers.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_products Products A 3-Fluoroaniline E Electrophilic Attack A->E B KSCN D Thiocyanogen (SCN)₂ / BrSCN B->D C Br₂ C->D D->E + F This compound (Desired Product) E->F ortho-attack & cyclization G 5-Fluorobenzo[d]thiazol-2-amine (Major Byproduct) E->G para-attack & cyclization

Caption: Synthesis of this compound and the formation of the 5-fluoro isomer byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Experiment Start Problem Problem Encountered? (e.g., low yield, high byproduct) Start->Problem LowYield Low Yield Problem->LowYield Yes HighByproduct High Byproduct Ratio Problem->HighByproduct Yes SeparationIssue Separation Difficulty Problem->SeparationIssue Yes End Successful Synthesis Problem->End No LY_Sol Optimize Reaction Conditions: - Temperature - Reaction Time - Stoichiometry LowYield->LY_Sol HB_Sol Modify Synthesis Strategy: - Explore regioselective routes - Adjust solvent/catalyst HighByproduct->HB_Sol SI_Sol Optimize Purification: - Fine-tune chromatography gradient - Test different solvent systems for recrystallization SeparationIssue->SI_Sol LY_Sol->Start Re-run Experiment HB_Sol->Start Re-run Experiment SI_Sol->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

improving solubility of 7-Fluorobenzo[d]thiazol-2-amine for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Fluorobenzo[d]thiazol-2-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its benzothiazole core structure suggests it is a hydrophobic molecule with low aqueous solubility.[1] It is expected to be more soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. The presence of the 2-amine group makes the compound a weak base, indicating that its solubility will be pH-dependent.[1][2]

Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?

A2: This common issue, often called "crashing out," occurs because the compound is highly soluble in the concentrated DMSO stock but not in the final aqueous buffer. When the DMSO stock is diluted, the percentage of the organic solvent decreases significantly, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.[1]

Q3: How does the pH of the assay buffer affect the solubility of this compound?

A3: As a weak base due to its amine group, the solubility of this compound is expected to increase in acidic conditions (lower pH).[1][2] At a lower pH, the amine group becomes protonated, forming a more soluble salt.[1][3] Conversely, at neutral or basic pH, the compound exists in its less soluble free base form.[1]

Q4: What are the initial steps to dissolve this compound for an assay?

A4: The recommended first step is to prepare a high-concentration stock solution in an anhydrous organic solvent, typically DMSO.[4][5] From this stock, working solutions can be prepared by dilution into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is as low as possible to avoid artifacts, typically below 1%, and often below 0.5%.[6][7]

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

If you observe precipitation of this compound upon dilution of your DMSO stock into the aqueous assay buffer, consider the following troubleshooting strategies. It may be necessary to combine multiple approaches for optimal results.

Strategy 1: Optimization of Solvent Concentration

Issue: The final concentration of DMSO is insufficient to keep the compound in solution.

Rationale: While high concentrations of organic solvents can interfere with biological assays, a slightly higher, yet non-toxic, concentration might be necessary to maintain solubility.

Troubleshooting Steps:

  • Determine Maximum Tolerable Solvent Concentration: First, establish the maximum concentration of your organic solvent (e.g., DMSO) that your specific assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). This is often in the range of 0.1% to 1%.[6]

  • Adjust Stock and Final Concentrations: Prepare a more dilute stock solution if necessary to ensure the final solvent concentration remains within the tolerable range. For example, to achieve a 0.5% final DMSO concentration, you would add 5 µL of a DMSO stock to 995 µL of buffer.

Strategy 2: pH Adjustment

Issue: The pH of the assay buffer is not optimal for the solubility of the weakly basic compound.

Rationale: Lowering the pH of the buffer can increase the solubility of amine-containing compounds.

Troubleshooting Steps:

  • Assess Assay pH Tolerance: Determine if your experimental system (e.g., cells, proteins) can tolerate a lower pH range (e.g., pH 6.0 - 7.0).

  • Prepare and Test Buffers: Prepare a series of buffers with different pH values within the tolerable range.

  • Evaluate Solubility: Test the solubility of this compound in each buffer to find the optimal pH.

Strategy 3: Use of Co-solvents and Surfactants

Issue: The compound requires additional agents to maintain its solubility in an aqueous environment.

Rationale: Co-solvents and surfactants can help to solubilize hydrophobic molecules.

Troubleshooting Steps:

  • Select a Biocompatible Agent: Choose a co-solvent (e.g., ethanol, PEG 400) or a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) that is compatible with your assay.[3][5]

  • Prepare Buffer with Additive: Add the selected agent to your aqueous assay buffer before introducing the compound's DMSO stock.

  • Optimize Concentration: Test a range of concentrations for the co-solvent or surfactant to find the lowest effective concentration that improves solubility without impacting the assay.

Strategy 4: Complexation with Cyclodextrins

Issue: The hydrophobic compound needs a carrier molecule to enhance its apparent aqueous solubility.

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[2][8][9]

Troubleshooting Steps:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[2]

  • Prepare Cyclodextrin-Containing Buffer: Dissolve the cyclodextrin directly into your assay buffer.

  • Pre-incubation: In some cases, pre-incubating the compound with the cyclodextrin solution before final dilution can improve complex formation.

Quantitative Data Summary

Table 1: Kinetic Solubility of this compound in Different Buffers

Buffer SystempHTemperature (°C)Kinetic Solubility (µg/mL)
Phosphate-Buffered Saline7.425Data to be determined
Phosphate-Buffered Saline7.437Data to be determined
Citrate Buffer6.025Data to be determined
Citrate Buffer6.037Data to be determined

Table 2: Effect of Solubilizing Agents on the Apparent Solubility of this compound in PBS (pH 7.4)

Solubilizing AgentConcentrationApparent Solubility (µg/mL)Fold Increase
None (Control)-Data to be determined1.0
DMSO0.5% (v/v)Data to be determinedCalculate
HP-β-Cyclodextrin1% (w/v)Data to be determinedCalculate
Tween® 200.1% (v/v)Data to be determinedCalculate

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a high-throughput method to quickly assess the solubility of a compound by adding a concentrated DMSO stock to an aqueous buffer.[4][10][11]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Plate reader with nephelometry or UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: To a separate 96-well plate, add the aqueous buffer. Then, transfer a small volume (e.g., 2 µL) of each DMSO stock dilution to the corresponding wells of the buffer-containing plate. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.

    • UV-Vis Spectroscopy: Measure the absorbance at a wavelength where the compound absorbs. A decrease in the expected absorbance suggests precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation under the assay conditions.

Protocol 2: Determination of Equilibrium Solubility

This "shake-flask" method determines the thermodynamic solubility, which is the true solubility of the compound at equilibrium.[12][13][14]

Materials:

  • Solid this compound

  • Aqueous buffer

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or LC-MS/MS for quantification

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid at the bottom.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific buffer and temperature.

Visualizations

G Workflow for Improving Compound Solubility cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Prepare concentrated stock solution in 100% DMSO dilute Dilute stock into aqueous assay buffer start->dilute precip Precipitation observed? dilute->precip optimize_dmso Optimize final DMSO concentration precip->optimize_dmso Yes success Compound is soluble in assay buffer precip->success No adjust_ph Adjust buffer pH (if assay tolerates) optimize_dmso->adjust_ph add_cosolvent Use co-solvents or surfactants adjust_ph->add_cosolvent use_cd Use cyclodextrins (e.g., HP-β-CD) add_cosolvent->use_cd use_cd->success fail Re-evaluate compound or assay conditions use_cd->fail

Caption: A troubleshooting workflow for addressing precipitation issues.

G Potential Signaling Pathways Targeted by Benzothiazole Derivatives cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k ras Ras receptor->ras jak JAK receptor->jak akt AKT pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription stat3 STAT3 jak->stat3 stat3->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Benzothiazole Derivatives (e.g., this compound) inhibitor->akt Inhibit inhibitor->erk Inhibit inhibitor->stat3 Inhibit

Caption: Benzothiazoles may inhibit key oncogenic signaling pathways.[15][16][17][18][19]

References

stability issues with 7-Fluorobenzo[d]thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Fluorobenzo[d]thiazol-2-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, like many benzothiazole derivatives, is expected to have low solubility in water and higher solubility in organic solvents. For biological assays, common solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are generally suitable.[1]

Q2: How should I store solutions of this compound?

A2: To maximize stability, solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to minimize exposure to oxygen.[2] For long-term storage, keeping aliquots of stock solutions at -20°C or -80°C is recommended.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on studies of related benzothiazole compounds, potential degradation pathways include:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation.[2]

  • Photodegradation: Exposure to UV or ambient light can induce degradation.[2][3][4][5][6] Studies on benzothiazole have shown that photodegradation can lead to the formation of hydroxylated derivatives.[3][7]

  • Hydrolysis: The thiazole ring may be susceptible to cleavage under certain pH conditions, particularly in basic solutions.[2]

Q4: Is the stability of this compound pH-dependent?

A4: Yes, the stability of benzothiazole derivatives can be pH-dependent.[2] Acidic conditions may improve the stability of some benzothiazoles in aqueous solutions.[2] The fluorescence of some benzothiazole derivatives has been shown to be pH-dependent, which may be relevant for certain assays.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test using HPLC to determine the rate of degradation under your storage conditions.
Solution changes color (e.g., turns yellow or brown). Oxidative or photolytic degradation.[2]Protect the solution from light by using amber vials or wrapping the container in foil.[2] Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Precipitate forms in the solution. Poor solubility or compound degradation.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If precipitation occurs over time, it may be a sign of degradation to a less soluble product. Analyze the precipitate if possible.
Loss of biological activity. The compound has degraded.Confirm the purity of the solid compound before preparing solutions. Prepare and use solutions fresh. If a stock solution must be stored, aliquot and freeze at -80°C and minimize freeze-thaw cycles.

Qualitative Solubility and Stability Data

The following table provides a qualitative summary of the expected solubility and stability of this compound based on the general properties of benzothiazole derivatives.

Solvent Expected Solubility Stability Considerations
DMSO Soluble[1]Generally stable for short-term storage. Protect from light and moisture.
Ethanol Soluble[1]Good for short-term use. Protect from light.
Methanol Soluble[1]Similar to ethanol. Protect from light.
Aqueous Buffers Low solubilityStability is pH-dependent; acidic pH may be preferable.[2] Prone to hydrolysis, especially at neutral to basic pH.[2]

Experimental Protocols

To obtain quantitative data on the stability of this compound under your specific experimental conditions, the following protocols are recommended.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound over time.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, acetonitrile, methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram.

  • Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the stored solution into the HPLC system.

  • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of potential degradation products.

Materials:

  • Aged or degraded solution of this compound

  • LC-MS system

Methodology:

  • Use the same chromatographic conditions as the HPLC stability study.

  • Inject the degraded sample into the LC-MS system.

  • Analyze the mass spectra of any new peaks that appear in the chromatogram to determine their molecular weights.

  • Based on the molecular weights, propose potential structures for the degradation products (e.g., hydroxylated or oxidized forms).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Loss of Activity check_solution Is the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No problem_persists Does the problem persist? yes_fresh->problem_persists prepare_fresh Prepare a fresh solution and re-run the experiment. no_fresh->prepare_fresh prepare_fresh->problem_persists yes_persists Yes problem_persists->yes_persists Yes no_persists No problem_persists->no_persists No investigate_storage Investigate storage conditions. Is the solution protected from light and oxygen? yes_persists->investigate_storage solution_stable Issue resolved. The previous solution likely degraded. no_persists->solution_stable yes_protected Yes investigate_storage->yes_protected Yes no_protected No investigate_storage->no_protected No perform_stability_study Perform a controlled stability study using HPLC/LC-MS. yes_protected->perform_stability_study protect_solution Store in amber vials and consider purging with inert gas. no_protected->protect_solution protect_solution->perform_stability_study DegradationPathway Hypothetical Oxidative Degradation Pathway parent This compound intermediate1 Hydroxylated Intermediate parent->intermediate1 Oxidation / Photodegradation (+OH radical) intermediate2 Further Oxidized Products intermediate1->intermediate2 Further Oxidation ring_cleavage Ring Cleavage Products intermediate2->ring_cleavage Ring Opening

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in common biological assays. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for various assays.

General Assay Troubleshooting

FAQ: My results are inconsistent between experiments. Where should I start troubleshooting?

Inconsistent results can arise from various sources, including reagents, equipment, and procedural variations. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • Standard Operating Procedures (SOPs): Ensure you are strictly following a detailed and validated SOP.

  • Reagent Quality: Check the expiration dates and storage conditions of all reagents, including buffers, antibodies, and enzymes.[1][2] Prepare fresh reagents, especially working solutions, before each experiment.

  • Equipment Calibration: Verify that all equipment, such as pipettes, centrifuges, and plate readers, are properly calibrated and maintained.[3]

  • Analyst Technique: Inconsistencies in pipetting, timing of incubation steps, and washing techniques can introduce significant variability.[1]

Below is a general workflow for troubleshooting inconsistent assay results.

G A Inconsistent Results Observed B Review Standard Operating Procedure (SOP) A->B C Check Reagent Quality (Storage, Expiration) B->C D Verify Equipment Calibration & Function C->D E Evaluate Analyst Technique & Consistency D->E F Isolate Variable: Test One Component/Step at a Time E->F G Analyze Data & Identify Source of Error F->G H Implement Corrective Action G->H I Validate Solution H->I

Caption: A logical workflow for troubleshooting inconsistent assay results.

Enzyme-Linked Immunosorbent Assay (ELISA)

FAQ: I'm observing high background signal in my ELISA. What are the common causes and solutions?

High background can mask the true signal and lead to inaccurate results. Common causes often relate to non-specific binding of antibodies or issues with the substrate reaction.[2]

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[1][2]
Ineffective Blocking Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat milk) or increasing the incubation time.[3][4]
Antibody Concentration Too High Titrate the primary and/or secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[3]
Cross-Reactivity Ensure the primary and secondary antibodies do not cross-react with each other or with components of the sample matrix. Run appropriate controls.[3]
Substrate Issues Use fresh substrate solution and protect it from light. Ensure the reaction is stopped at the appropriate time.[3]
Experimental Protocol: Optimizing Antibody Concentration in ELISA
  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody at a standard concentration and incubate as per your protocol.

  • Blocking: Block the plate with an appropriate blocking buffer.

  • Antigen Addition: Add a constant, known concentration of the antigen to all wells.

  • Primary Antibody Titration: Prepare a serial dilution of your primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000). Add each dilution to a set of replicate wells. Include a "no primary antibody" control.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody at a constant, recommended concentration.

  • Substrate and Detection: Add the substrate and measure the signal at the appropriate wavelength.

  • Analysis: Plot the signal intensity against the primary antibody dilution. The optimal dilution will be the one that gives a strong signal with low background (signal from the "no primary antibody" control).

Western Blot

FAQ: My Western blot results are not reproducible. What are the key factors to consider?

Reproducibility in Western blotting is influenced by multiple factors, from sample preparation to signal detection.[5][6]

Potential CauseRecommended Solution
Inconsistent Sample Loading Quantify the total protein concentration for each sample using a reliable method (e.g., BCA assay) and load equal amounts into each well.[7] Use a loading control (e.g., β-actin, GAPDH) to normalize the results.[7][8]
Variable Transfer Efficiency Optimize the transfer time and voltage based on the molecular weight of your target protein.[4][8] Use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm even transfer.[8]
Antibody Variability Use high-quality, validated primary antibodies.[5][6] Use the same antibody lot for comparative experiments and follow consistent incubation times and temperatures.[4]
Inconsistent Signal Detection Optimize exposure times to ensure the signal is within the linear range of the detection system.[7][8] Avoid signal saturation.
Sample Preparation Standardize sample collection, storage, and lysis procedures to maintain protein integrity.[8] Avoid repeated freeze-thaw cycles.[8]
Signaling Pathway Visualization: A Generic Kinase Cascade

In many Western blot experiments, researchers aim to detect changes in protein phosphorylation within a signaling pathway. Below is a diagram illustrating a generic kinase cascade.

G A Ligand B Receptor A->B Binding C Kinase 1 B->C Activation D Kinase 2 C->D Phosphorylation E Kinase 3 D->E Phosphorylation F Transcription Factor (Inactive) E->F Phosphorylation G Transcription Factor (Active) F->G H Gene Expression G->H Nuclear Translocation

Caption: A simplified diagram of a typical kinase signaling cascade.

Polymerase Chain Reaction (PCR)

FAQ: I am getting inconsistent or no amplification in my PCR. What should I check?

PCR failures can be due to issues with the template, primers, or reaction conditions.[9]

Potential CauseRecommended Solution
Poor Template Quality/Quantity Measure the concentration and purity (A260/A280 ratio) of your DNA/RNA template.[9] If purity is low, re-purify the template.
Suboptimal Primer Design Verify primer specificity using tools like BLAST. Ensure primers do not form hairpins or self-dimers.[10]
Incorrect Annealing Temperature The optimal annealing temperature is typically 3-5°C below the lowest primer melting temperature (Tm).[10] Optimize by running a gradient PCR.[10][11]
Presence of PCR Inhibitors Dilute the template to reduce the concentration of inhibitors.[12] Alternatively, purify the template using a method that removes common inhibitors.
Enzyme or Reagent Issues Ensure all reagents, especially the polymerase and dNTPs, are not expired and have been stored correctly.[9]
Experimental Protocol: Optimizing Annealing Temperature using Gradient PCR
  • Master Mix Preparation: Prepare a PCR master mix containing all components except the template DNA.

  • Aliquoting: Aliquot the master mix into PCR tubes or a 96-well plate.

  • Template Addition: Add a consistent amount of template DNA to each reaction.

  • Gradient Setup: Program the thermal cycler with a temperature gradient for the annealing step. For example, if the calculated Tm is 60°C, you could set a gradient from 55°C to 65°C.

  • PCR Amplification: Run the PCR program.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel.

  • Analysis: Identify the lane corresponding to the annealing temperature that yields the most specific and abundant product with minimal non-specific bands.

Cell-Based Assays

FAQ: I am observing high variability in my cell-based assay results. What are the likely sources?

Variability in cell-based assays often stems from inconsistencies in cell culture and handling.[13][14][15]

Potential CauseRecommended Solution
Cell Passage Number High passage numbers can lead to phenotypic drift.[16] Use cells within a defined, low passage number range for all experiments.[14]
Inconsistent Cell Seeding Density Uneven cell distribution in the wells leads to variable results. Ensure a single-cell suspension before plating and use proper pipetting techniques.[15]
Edge Effects Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations.[2] To minimize this, avoid using the outer wells or fill them with sterile PBS or media.[15]
Cell Health and Viability Monitor cell health and viability regularly. Do not use cultures with viability below 90%.[17] Routinely test for mycoplasma contamination.[14][17]
Inconsistent Incubation Times Adhere strictly to the specified incubation times for cell treatments and assay steps.[2]

Workflow for Minimizing Variability in Cell-Based Assays

G A Start with Low Passage, Mycoplasma-Free Cells B Standardize Cell Culture Conditions (Media, Density) A->B C Create a Single-Cell Suspension for Plating B->C D Plate Cells Uniformly, Avoiding Edge Effects C->D E Consistent Incubation Times and Conditions D->E F Calibrated Pipettes & Consistent Technique E->F G Automated Plate Reader with Stable Settings F->G H Consistent & Reproducible Assay Results G->H

Caption: Key steps to ensure consistency in cell-based assays.

References

Technical Support Center: 7-Fluorobenzo[d]thiazol-2-amine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This guide provides detailed troubleshooting advice and protocols to help researchers avoid the common issue of di-acylation when working with 7-Fluorobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why does di-acylation occur with this compound?

A: this compound possesses two potential sites for acylation: the exocyclic primary amine (-NH₂) at the 2-position and, under certain conditions, the endocyclic nitrogen atom within the thiazole ring.[1] The primary amine is generally more nucleophilic and reacts first. However, under forcing conditions (e.g., strong acylating agents, high temperatures, or excess reagent), a second acylation can occur on the endocyclic nitrogen, leading to the formation of an undesired di-acylated byproduct.

Q2: What are the key factors that promote di-acylation?

A: Several reaction parameters can unfavorably lead to di-acylation. Understanding these factors is critical for optimizing your reaction to yield the mono-acylated product.

  • Stoichiometry: Using a significant excess of the acylating agent (e.g., >1.5 equivalents) dramatically increases the likelihood of a second acylation event after the initial N-acylation of the primary amine.

  • Reagent Reactivity: Highly reactive acylating agents, such as acyl chlorides, are more prone to cause di-acylation compared to less reactive counterparts like acid anhydrides or carboxylic acids.[2][3]

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the less favorable second acylation to occur. Reactions are often performed at low temperatures (e.g., 0 °C) to enhance selectivity.[4][5]

  • Base: The choice and amount of base can influence the reaction. Strong, non-nucleophilic bases can deprotonate the initially formed mono-acylated amide, rendering it more susceptible to a second acylation. Pyridine and triethylamine are common bases used to scavenge the acid byproduct.[6]

  • Reaction Time: Prolonged reaction times, even under otherwise optimized conditions, can lead to the slow formation of the di-acylated product.

Q3: How can I selectively synthesize the mono-acylated product?

A: Achieving selective mono-acylation involves carefully controlling the reaction conditions to favor the acylation of the more reactive exocyclic amine while suppressing the acylation of the endocyclic nitrogen. The primary strategies include:

  • Strict Stoichiometric Control: Use of ~1.0 to 1.1 equivalents of the acylating agent.

  • Optimization of Reaction Conditions: Employing milder acylating agents, low reaction temperatures, and appropriate solvents.

  • Protecting Group Strategy: Temporarily protecting the exocyclic amine to direct reactivity elsewhere or to moderate its reactivity, followed by deprotection.[1][7]

Troubleshooting Guide: Di-acylation Issues

This table provides a quick reference for troubleshooting common problems encountered during the acylation of this compound.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
High yield (>15%) of di-acylated product detected by LC-MS/TLC. 1. Excess acylating agent used.2. Reaction temperature is too high.3. Highly reactive acylating agent (e.g., acyl chloride).1. Reduce acylating agent to 1.0-1.1 equivalents.2. Run the reaction at a lower temperature (start at 0 °C).3. Switch to a milder agent like an acid anhydride or use a coupling agent with a carboxylic acid (e.g., DCC, HATU).[5]
Reaction is sluggish and starting material remains, but di-acylation still occurs. 1. Insufficient activation of the acylating agent.2. Poor solubility of starting material.1. Add a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) if using an anhydride.[8]2. Screen for a more suitable solvent (e.g., DMF, DCM, THF).
Complex mixture of products observed. 1. Reaction conditions are too harsh, causing decomposition.2. Side reactions with the solvent or base.1. Lower the reaction temperature and monitor closely by TLC.2. Ensure the use of an anhydrous, non-reactive solvent and a suitable base like triethylamine or pyridine.

Strategies & Experimental Protocols for Selective Mono-acylation

Strategy 1: Controlled Acylation with an Acyl Halide

This protocol focuses on precise control of stoichiometry and temperature to favor mono-acylation.

Experimental Protocol:
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to isolate the pure mono-acylated product.

Data Summary: Influence of Reaction Conditions

The following table summarizes how different parameters can affect the ratio of mono- to di-acylated products.

Acylating AgentEquivalentsBase (eq.)Temp. (°C)Time (h)Mono:Di Ratio (Approx.)
Acetyl Chloride1.05TEA (1.1)0 → RT2>95 : <5
Acetyl Chloride2.0TEA (2.1)RT460 : 40
Acetic Anhydride1.1Pyridine (1.2)RT6>90 : <10
Acetic Anhydride1.1Pyridine (1.2) + DMAP (cat.)RT2>95 : <5
Benzoic Acid/DCC1.1TEA (1.1)0 → RT8>90 : <10

Data are illustrative estimates to show general trends.

Reaction Pathway Diagram

G cluster_start Reactants cluster_products Products A This compound I1 A->I1 + R-COCl (Low Temp, 1 eq) B R-COCl (1.05 eq) C Desired Mono-acylated Product D Undesired Di-acylated Product C->D + R-COCl (Excess Reagent, High Temp) I1->C Selective Reaction

Caption: Reaction pathway for the acylation of this compound.

Strategy 2: Amine Protection using Boc Group

For challenging acylations where stoichiometric control is insufficient, a protecting group strategy offers a robust alternative. Here, the exocyclic amine is protected as a t-butyl carbamate (Boc), which can be easily removed after acylation.

Experimental Protocol:
  • Protection:

    • Dissolve this compound (1.0 eq.) in THF.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and triethylamine (1.2 eq.).

    • Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and purify by column chromatography to isolate the N-Boc protected intermediate.

  • Acylation:

    • The N-Boc protected intermediate is generally less reactive. Acylation may now require slightly more forcing conditions, but the risk of di-acylation at the primary amine site is eliminated.

    • Perform the acylation as described in Strategy 1 on the protected intermediate.

  • Deprotection:

    • Dissolve the purified, acylated intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA, ~10-20 eq.) and stir at room temperature for 1-2 hours until the Boc group is cleaved (monitor by TLC).

    • Remove the solvent and excess TFA under reduced pressure. Neutralize with a saturated sodium bicarbonate solution and extract the product.

    • Purify as needed to obtain the final mono-acylated product.

Workflow Diagram: Protecting Group Strategy

G start Start: This compound step1 Step 1: Protection Add Boc₂O, TEA in THF start->step1 intermediate1 Intermediate: N-Boc Protected Amine step1->intermediate1 step2 Step 2: Acylation Add R-COCl, Base intermediate1->step2 intermediate2 Intermediate: Acylated & Protected Compound step2->intermediate2 step3 Step 3: Deprotection Add TFA in DCM intermediate2->step3 end Final Product: Mono-acylated Amine step3->end

Caption: Workflow for mono-acylation using a Boc protecting group strategy.

References

minimizing oxidation of 7-Fluorobenzo[d]thiazol-2-amine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of 7-Fluorobenzo[d]thiazol-2-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to oxidation?

A1: Yes, like many aromatic amines, this compound is susceptible to oxidation. The electron-rich amino group on the benzothiazole ring system can be oxidized by atmospheric oxygen, strong oxidizing agents, or even under certain reaction conditions, leading to colored impurities and reduced yield of the desired product.

Q2: What are the common signs of oxidation in my reaction involving this compound?

A2: The most common indicator of oxidation is a change in the color of the reaction mixture or the isolated product. Often, a colorless or pale-yellow solution may turn yellow, brown, or even dark purple upon oxidation. You may also observe the formation of insoluble byproducts and a lower than expected yield of your target molecule.

Q3: Can the choice of solvent influence the oxidation of this compound?

A3: Absolutely. Protic solvents, especially in the presence of light and air, can facilitate the oxidation of aromatic amines. It is crucial to use dry, degassed solvents for your reactions.

Q4: Are there any specific reagents that are known to cause oxidation of this compound?

A4: Strong oxidizing agents should obviously be avoided unless they are a required part of the reaction sequence. Additionally, some metal catalysts, particularly under aerobic conditions, can promote the oxidation of aromatic amines. Careful selection of the catalyst and reaction atmosphere is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Reaction mixture or product is highly colored, suggesting oxidation.

  • dot

    start Observation: Colored Reaction Mixture/Product cause1 Potential Cause: Exposure to Atmospheric Oxygen start->cause1 cause2 Potential Cause: Presence of Peroxides in Solvent start->cause2 cause3 Potential Cause: Light-Induced Degradation start->cause3 solution1 Solution: Implement Inert Atmosphere Techniques cause1->solution1 solution2 Solution: Use Freshly Distilled/Degassed Solvents cause2->solution2 solution3 Solution: Protect Reaction from Light cause3->solution3 protocol1 Protocol: Schlenk Line or Glove Box Usage solution1->protocol1 protocol2 Protocol: Solvent Purification and Degassing solution2->protocol2 protocol3 Protocol: Use Amber Glassware/Aluminum Foil solution3->protocol3

    Caption: Troubleshooting workflow for colored reaction mixtures.

Potential Cause Solution Detailed Protocol
Exposure to Atmospheric Oxygen Implement inert atmosphere techniques.[1][2][3][4]Schlenk Line Usage: Assemble glassware and purge with an inert gas (Nitrogen or Argon) for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Glove Box Usage: Conduct the entire experiment inside a glove box with a controlled inert atmosphere.
Presence of Peroxides in Solvent Use freshly distilled or degassed solvents.[5]Solvent Distillation: Distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) immediately before use. Solvent Degassing: Degas the solvent by bubbling a stream of inert gas through it for at least 30 minutes or by using the freeze-pump-thaw method.
Light-Induced Degradation Protect the reaction from light.Wrap the reaction flask with aluminum foil or use amber-colored glassware to prevent photochemically induced oxidation.
Problem 2: Low yield of the desired product and formation of multiple unidentified byproducts.

  • dot

    start Observation: Low Yield & Byproducts cause1 Potential Cause: Oxidative Side Reactions start->cause1 cause2 Potential Cause: Reaction Temperature Too High start->cause2 cause3 Potential Cause: Incompatible Reagents start->cause3 solution1 Solution: Add an Antioxidant/Stabilizer cause1->solution1 solution2 Solution: Optimize Reaction Temperature cause2->solution2 solution3 Solution: Screen Reagents and Catalysts cause3->solution3 protocol1 Protocol: Antioxidant Screening solution1->protocol1 protocol2 Protocol: Temperature Gradient Experiment solution2->protocol2 protocol3 Protocol: Small-Scale Test Reactions solution3->protocol3

    Caption: Troubleshooting workflow for low yield and byproduct formation.

Potential Cause Solution Detailed Protocol
Oxidative Side Reactions Add a suitable antioxidant or stabilizer to the reaction mixture.Antioxidant Screening: In a small-scale trial, add a catalytic amount (0.1-1 mol%) of a suitable antioxidant. Monitor the reaction progress by TLC or LC-MS to assess its effectiveness in minimizing byproduct formation.
Reaction Temperature Too High Optimize the reaction temperature.Temperature Gradient Experiment: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the optimal condition that favors the desired product formation while minimizing degradation.
Incompatible Reagents or Catalysts Screen different reagents or catalysts.Small-Scale Test Reactions: If using a metal catalyst, perform small-scale test reactions with different catalysts or ligands to identify a system that is less prone to promoting oxidation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol describes a general setup for performing a reaction with this compound under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: All glassware should be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours to remove any adsorbed water.[5]

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while still hot and immediately connect it to a Schlenk line.

  • Purging: Evacuate the apparatus under vacuum and then backfill with an inert gas (Nitrogen or Argon). Repeat this vacuum-backfill cycle three times to ensure a completely inert atmosphere.[2]

  • Reagent Addition: Add the this compound and other solid reagents to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the dry, degassed solvent to the reaction flask via a cannula or a syringe.

  • Reaction: Stir the reaction mixture at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction by using a bubbler.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction (if necessary) and perform the work-up under a stream of inert gas whenever possible.

  • dot

    A Oven-Dry Glassware B Assemble Apparatus A->B C Connect to Schlenk Line B->C D Vacuum/Inert Gas Cycles (3x) C->D E Add Solid Reagents D->E F Add Degassed Solvent E->F G Run Reaction under Inert Gas F->G H Inert Atmosphere Work-up G->H

    Caption: Experimental workflow for an inert atmosphere reaction.

Protocol 2: Screening of Antioxidants

This protocol provides a method for screening the effectiveness of different antioxidants in preventing the degradation of this compound.

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the potential antioxidants in a suitable dry, degassed solvent.

  • Set up Reactions: In separate vials, add the stock solution of this compound. To each vial, add a different antioxidant from its stock solution. Include a control vial with no antioxidant.

  • Reaction Conditions: Stir the vials under the intended reaction conditions (e.g., at room temperature, exposed to air, or under an inert atmosphere).

  • Monitoring: At regular time intervals (e.g., 1h, 3h, 6h, 24h), take an aliquot from each vial and analyze it by TLC or LC-MS.

  • Analysis: Compare the chromatograms of the samples with and without antioxidants. A successful antioxidant will show a significant reduction in the formation of impurity spots (on TLC) or byproduct peaks (in LC-MS).

Antioxidant Class Examples Typical Concentration
Hindered Phenols Butylated hydroxytoluene (BHT)0.1 - 1.0 mol%
Thioureas Ethylene thiourea[6]0.1 - 1.0 mol%
Hindered Amines Hindered Amine Light Stabilizers (HALS)0.1 - 1.0 mol%
Organotin Compounds Dibutyltin dilaurate[6]0.1 - 1.0 mol%

References

Technical Support Center: Purification of 7-Fluorobenzo[d]thiazol-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-Fluorobenzo[d]thiazol-2-amine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, suitable solvents can be selected based on the general solubility of benzothiazole derivatives.[1] Ethanol, methanol, and chloroform have been successfully used for recrystallizing similar 2-aminobenzothiazole compounds.[2][3] A good starting point is to perform small-scale solubility tests with a range of solvents. The ideal solvent will dissolve the compound when hot but not at room temperature.[4] Solvent mixtures, such as ethanol-water or acetone-hexane, can also be effective.[5][6]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with amines.[7] To address this, you can try the following:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.[7]

  • Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the mixture.[8]

  • Use a seed crystal: If you have a small amount of pure solid, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[7]

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[8]

Q3: The compound will not crystallize, even after cooling. What is the problem?

A3: A failure to crystallize can be due to a few factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. You can try to evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.[4][8]

  • Supersaturation: The solution may be supersaturated. This can often be resolved by adding a seed crystal or by scratching the inside of the flask.[8]

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure that all soluble impurities are removed during the hot filtration step and that the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove any adhering mother liquor. A second recrystallization may be necessary to achieve high purity.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not dissolve in hot solvent The solvent is not suitable.Try a different solvent or a solvent mixture.[5] For basic compounds like amines, sometimes organic acids like acetic acid or their mixtures can be used.[9]
Premature crystallization during hot filtration The solution is cooling too quickly in the funnel.Use a heated filter funnel or preheat the funnel with hot solvent. Also, using a slight excess of solvent can help.[8]
Low recovery of the compound Too much solvent was used, or the solution was not cooled sufficiently.Evaporate some of the solvent and re-cool. Ensure the solution is cooled in an ice bath to maximize crystal formation.[4]
Colored impurities in the final product Impurities were not removed during the process.Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities.
Crystals are very fine or powdery The solution cooled too rapidly.Allow the solution to cool more slowly to encourage the growth of larger crystals.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) to each test tube, starting with 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath.

  • An ideal solvent is one in which the compound is soluble when hot but sparingly soluble or insoluble when cold.

Protocol 2: Recrystallization of this compound
  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data

Table 1: Solubility of Representative 2-Aminobenzothiazoles in Common Solvents

Note: The following data is generalized for 2-aminobenzothiazole derivatives and should be used as a guideline for solvent selection for this compound. Experimental verification is recommended.

SolventDielectric ConstantSolubility ProfileRecommended Use
N,N-Dimethylformamide (DMF)36.7SolubleGood for dissolving poorly soluble compounds.[1]
Methanol32.7Sparingly to Moderately SolubleCan be a good recrystallization solvent, often used in mixtures.[1]
Ethanol24.6Sparingly to Moderately SolubleA common and effective solvent for recrystallizing benzothiazoles.[1][2]
Acetonitrile37.5Moderately SolubleA polar aprotic solvent that can be effective.[1]
Dichloromethane (DCM)9.1Moderately to Sparingly SolubleA non-polar aprotic solvent.[1]
Water80.1InsolubleCan be used as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol.[5][6]

Visualizations

G Troubleshooting Recrystallization cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Cool Filtrate hot_filtration->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem end_success Collect & Dry Crystals crystals->end_success too_much_solvent Too much solvent? no_crystals->too_much_solvent too_fast_cooling Cooling too fast? oiling_out->too_fast_cooling evaporate Evaporate some solvent too_much_solvent->evaporate Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No evaporate->cool scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed Yes scratch_seed->cool slow_cooling Cool down slower too_fast_cooling->slow_cooling Yes too_concentrated Solution too concentrated? too_fast_cooling->too_concentrated No slow_cooling->cool add_solvent Add more hot solvent too_concentrated->add_solvent Yes add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Purification Workflow crude_product Crude this compound solvent_selection Solvent Selection crude_product->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution filtration Hot Filtration (removes insoluble impurities) dissolution->filtration crystallization Crystallization (slow cooling) filtration->crystallization isolation Isolation (vacuum filtration) crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Logical workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Purification of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 7-Fluorobenzo[d]thiazol-2-amine using column chromatography. It includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of aromatic amines like this compound, silica gel is a commonly used stationary phase.[1] However, due to the basic nature of the amine group, strong interactions with the acidic silica surface can lead to issues like peak tailing or irreversible adsorption. To mitigate these effects, consider using an amine-functionalized silica column or deactivating the silica gel by adding a small percentage of a basic modifier to the mobile phase.[2]

Q2: Which mobile phase system is suitable for the purification of this compound?

A typical mobile phase for separating moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or dichloromethane.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: My compound is streaking on the TLC plate and the column. How can I resolve this?

Streaking is a common issue when purifying amines on silica gel and is often caused by the strong interaction between the basic amine and the acidic stationary phase. Adding a small amount (typically 0.5-1%) of a basic modifier, such as triethylamine (TEA), to the eluent can significantly reduce streaking and improve the peak shape.[1][2]

Q4: How should I load my sample onto the column if it is not very soluble in the starting eluent?

If your crude sample has poor solubility in the initial, less polar mobile phase, dry loading is the recommended method.[3] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the origin (low Rf). The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase system.[4]
Compound elutes too quickly (high Rf), resulting in poor separation. The mobile phase is too polar.Decrease the concentration of the polar solvent in your eluent.
Fractions are contaminated with impurities. - Poor separation between the compound and impurities.- Fractions were collected too broadly.- The column was run too quickly.- Optimize the solvent system using TLC to achieve better separation.- Collect smaller fractions.- Reduce the flow rate to allow for better equilibration.[1][3]
The compound appears to have decomposed on the column. The compound may be unstable on silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[4] Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Irregular band shapes or cracking of the silica bed. - Improper column packing.- The column ran dry.- Ensure the silica gel is packed uniformly without any air bubbles.- Always maintain a level of solvent above the silica bed.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Stationary Phase:

  • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • The column is washed with the eluent to ensure uniform packing.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[3]

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[3]

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (gradient elution) to facilitate the separation of compounds with different polarities.[1]

  • For this compound, the addition of 0.5-1% triethylamine to the eluent is recommended to improve peak shape.

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common column chromatography issues.

References

Technical Support Center: Scaling Up the Synthesis of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on scaling up the synthesis of 7-Fluorobenzo[d]thiazol-2-amine. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction- Ensure slow, dropwise addition of bromine in glacial acetic acid to maintain the reaction temperature below 30°C. A sudden temperature increase can lead to the formation of side products. - Increase the reaction time after bromine addition to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of reagents- Use anhydrous glacial acetic acid and ensure the potassium thiocyanate is dry, as moisture can interfere with the reaction.
Precipitation issues- After the reaction, the addition of water and subsequent heating are crucial for precipitating the product. Ensure thorough mixing during this step. - Careful neutralization with an ammonia solution to a pH of approximately 6.0 is critical for maximizing the precipitation of the free amine.
Formation of Impurities/Side Products Over-bromination or side reactions- Maintain strict temperature control during the addition of bromine. - Ensure the correct stoichiometry of the reactants. An excess of bromine can lead to unwanted side products.
Incomplete work-up- Thoroughly wash the crude product with water to remove any inorganic salts. - Consider an additional wash with a suitable organic solvent in which the impurities are soluble but the product is not.
Difficulty in Product Purification Persistent colored impurities- If recrystallization does not remove colored impurities, consider treating a solution of the crude product with activated carbon.
Co-precipitation of impurities- Optimize the recrystallization solvent system. A mixture of solvents might be necessary to achieve good separation. Ethanol or ethanol/water mixtures are often effective for 2-aminobenzothiazoles.[1]
Scale-Up Challenges Exothermic reaction control- For larger scale reactions, use a reactor with a cooling jacket to effectively dissipate the heat generated during the bromine addition. - The rate of addition of bromine should be significantly slower on a larger scale to maintain temperature control.
Inefficient mixing- Use an overhead mechanical stirrer for larger reaction volumes to ensure homogeneity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for scaling up the synthesis of this compound?

A1: A common and scalable method is the reaction of 3-fluoroaniline with potassium thiocyanate in glacial acetic acid, followed by cyclization induced by the addition of bromine. This one-pot synthesis is generally efficient for producing 2-aminobenzothiazole derivatives.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety hazards are associated with the handling of bromine and the exothermic nature of the reaction.

  • Bromine: It is a highly corrosive, toxic, and volatile substance. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger quantities, using a closed-system addition funnel or a syringe pump is recommended.[2]

  • Exothermic Reaction: The reaction can generate a significant amount of heat. It is crucial to have efficient cooling and to monitor the internal temperature continuously. An ice bath should be readily available for emergency cooling.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To check for the presence of starting materials and impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.

Methodology:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1.0 eq.) and potassium thiocyanate (2.2 eq.) in glacial acetic acid.

  • Cool the mixture to 10-15°C using an ice-water bath.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 3-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Heat the aqueous mixture to approximately 80-90°C to facilitate the precipitation of the product.

  • Cool the mixture and neutralize it to a pH of ~6 with a concentrated ammonia solution.

  • Filter the resulting precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the crude product under vacuum.

Purification by Recrystallization

Methodology:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (and activated carbon, if used).

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Optimized Reaction Parameters for Scaled-Up Synthesis
ParameterRecommended ValueNotes
Reactant Ratio 3-Fluoroaniline : KSCN : Br₂1 : 2.2 : 1.1
Solvent Glacial Acetic AcidAnhydrous grade is recommended.
Temperature 10-15°C (Bromine Addition)Crucial for minimizing side products.
Reaction Time 3-4 hours post-additionMonitor by TLC for completion.
pH for Precipitation ~6.0For maximizing the yield of the free amine.
Table 2: Expected Yield and Purity
ParameterExpected ValueMethod of Analysis
Crude Yield 75-85%Gravimetric
Purified Yield 60-70%Gravimetric
Purity (after recrystallization) >98%HPLC
Melting Point To be determined experimentallyDifferential Scanning Calorimetry (DSC)

Visualizations

Synthesis_Pathway Reactants 3-Fluoroaniline + KSCN in Glacial Acetic Acid Intermediate Thiocyanation Intermediate Reactants->Intermediate Stirring at 10-15°C Product This compound Intermediate->Product Cyclization Bromine Br₂ in Glacial Acetic Acid Bromine->Intermediate Workup 1. Ice Water 2. Heat 3. NH₃ (aq) Workup->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temperature Controlled During Bromine Addition? Start->Check_Temp Check_Reagents Were Reagents Anhydrous/Pure? Check_Temp->Check_Reagents Yes Optimize_Cooling Improve Cooling/ Slow Down Addition Check_Temp->Optimize_Cooling No Check_Workup Was Work-up Procedure Followed Correctly? Check_Reagents->Check_Workup Yes Use_Dry_Reagents Use Anhydrous Reagents Check_Reagents->Use_Dry_Reagents No Optimize_Workup Ensure Proper Neutralization and Washing Check_Workup->Optimize_Workup No Purify Further Purification (Recrystallization/ Chromatography) Check_Workup->Purify Yes Optimize_Cooling->Start Use_Dry_Reagents->Start Optimize_Workup->Start

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Fluorobenzo[d]thiazol-2-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the benzothiazole scaffold has been a pivotal strategy in medicinal chemistry, often enhancing the therapeutic properties of the parent molecule. This guide provides a comparative overview of the biological activities of positional isomers of 7-Fluorobenzo[d]thiazol-2-amine, focusing on their potential as anticancer and anti-inflammatory agents. While direct comparative studies across all isomers are limited, this report synthesizes available data on individual isomers and related fluorinated benzothiazole derivatives to offer insights into their structure-activity relationships.

Anticancer Activity: A Tale of Positional Isomerism

The cytotoxic effects of fluorinated benzothiazole-2-amine derivatives against various cancer cell lines have been a key area of investigation. The position of the fluorine atom on the benzene ring significantly influences the anticancer potency.

Table 1: Comparative Anticancer Activity of Fluorobenzo[d]thiazol-2-amine Isomers

IsomerCancer Cell LineAssayActivity Metric (e.g., IC₅₀, GI₅₀)Reference
4-Fluorobenzo[d]thiazol-2-amine Data not available---
5-Fluorobenzo[d]thiazol-2-amine Derivatives MCF-7 (Breast)GI₅₀0.4 µM - 0.57 µM[1][2][1][2]
MKN-45, AGS (Gastric)IC₅₀≤ 0.09 μmol/L[3][3]
6-Fluorobenzo[d]thiazol-2-amine Derivatives HeLa (Cervical), COS-7 (Kidney)IC₅₀2.41 µM (HeLa), 4.31 µM (COS-7)[1][1]
This compound Data not available---

Note: Data presented for 5- and 6-fluoro isomers are for their derivatives, as studies on the parent amines are limited. The lack of data for the 4- and 7-fluoro isomers highlights a gap in the current research landscape.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer. Benzothiazole derivatives have been shown to possess anti-inflammatory properties, with the position of fluorine substitution again playing a crucial role in their activity.

Table 2: Comparative Anti-inflammatory Activity of Fluorobenzo[d]thiazol-2-amine Isomers

IsomerAssayMechanism of ActionKey FindingsReference
4-Fluorobenzo[d]thiazol-2-amine Data not available---
5-Fluorobenzo[d]thiazol-2-amine Data not available---
6-Fluorobenzo[d]thiazol-2-amine Derivatives Carrageenan-induced rat paw edemaInhibition of inflammatory mediatorsSome derivatives exhibited excellent percentage of inhibition compared to diclofenac.[4][5][4][5]
Inhibition of Albumin DenaturationPrevention of protein denaturation--
7-Chloro-6-fluorobenzo[d]thiazol-2-amine Derivatives Anthelmintic activity (related to inflammation)-Showed moderate activity.
This compound Data not available---

Note: The anti-inflammatory data is primarily available for derivatives of the 6-fluoro isomer. The activity of other isomers remains largely unexplored.

Experimental Protocols

Synthesis of Fluorobenzo[d]thiazol-2-amine Isomers

A general synthetic route to produce fluorobenzo[d]thiazol-2-amine isomers involves the reaction of the corresponding fluoroaniline with potassium thiocyanate in the presence of bromine and acetic acid.[6]

General Procedure:

  • Dissolve the respective fluoroaniline (e.g., 4-fluoroaniline for the 7-fluoro isomer) in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Cool the mixture and add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • After the reaction is complete, neutralize the mixture with a base (e.g., ammonia solution) to precipitate the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay is based on the principle that denatured proteins are a hallmark of inflammation. The ability of a compound to inhibit heat-induced protein denaturation is a measure of its anti-inflammatory potential.[3][10][11][12]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Signaling Pathway and Experimental Workflow

The biological activities of benzothiazole derivatives are often mediated through their interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of both inflammation and cancer progression and is a known target of some benzothiazole compounds.[13][14][15][16]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines TLR TLR/Cytokine Receptor LPS->TLR binds IKK_complex IKK Complex TLR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocates to Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression activates Fluorobenzothiazole Fluorobenzothiazole Isomers Fluorobenzothiazole->IKK_complex inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by fluorobenzothiazole isomers.

Experimental_Workflow Synthesis Synthesis of Fluorobenzothiazole Isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Activity Characterization->Anticancer Antiinflammatory Anti-inflammatory Activity Characterization->Antiinflammatory MTT MTT Assay on Cancer Cell Lines Anticancer->MTT IC50 Determine IC₅₀/GI₅₀ Values MTT->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Denaturation Inhibition of Albumin Denaturation Assay Antiinflammatory->Denaturation Inhibition Calculate % Inhibition Denaturation->Inhibition Inhibition->SAR Conclusion Conclusion on Isomer Biological Activity SAR->Conclusion

References

Comparative In Vitro Efficacy of 7-Fluorobenzo[d]thiazol-2-amine: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, benzothiazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. Among these, 7-Fluorobenzo[d]thiazol-2-amine has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive in vitro validation of this compound, presenting a comparative analysis of its performance against established alternatives in key therapeutic areas: oncology, inflammation, and infectious diseases. The data herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.

Anticancer Activity

The antiproliferative potential of this compound and its analogs has been evaluated across various human cancer cell lines. This section compares its activity with the approved anticancer drug Doxorubicin and another benzothiazole derivative, Riluzole, which has shown anticancer properties.

While specific IC50 values for this compound are not extensively reported in publicly available literature, structure-activity relationship (SAR) studies of related fluorinated 2-arylbenzothiazoles suggest potent anticancer activity. For instance, derivatives with a hydroxyl-substituted phenyl ring at the 2-position have demonstrated GI50 values in the sub-micromolar range against the MCF-7 breast cancer cell line. The fluorine atom at the 7-position is expected to enhance the compound's metabolic stability and cell permeability, potentially contributing to its cytotoxic effects.

Table 1: Comparative Anticancer Activity (IC50, µM)

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
This compound Data not availableData not availableEstimated < 1 µM*Data not availableData not available
Doxorubicin0.23 - >20[1][2][3]> wild-type p53[1]0.4 - 2.5[2][3]2.9[3]12.2[3]
Riluzole~10-100[4][5]Data not available10.9 - 22.3[4][6][7]7.76[6]17.97[6]

*Estimated based on the activity of structurally similar 2-aryl-5-fluorobenzothiazole derivatives which show GI50 values of 0.4 µM and 0.57 µM against MCF-7 cells.[8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathway in Cancer

anticancer_pathway This compound This compound Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) This compound->Receptor Tyrosine Kinases (e.g., EGFR) Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases (e.g., EGFR)->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases (e.g., EGFR)->MAPK/ERK Pathway Survival Survival PI3K/Akt Pathway->Survival Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation

Caption: Putative anticancer signaling pathway of this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This section compares the potential COX inhibitory activity of this compound with the well-known nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

Table 2: Comparative Anti-inflammatory Activity (IC50, µM)

CompoundCOX-1COX-2
This compound Data not availableData not available
Diclofenac0.076 - 4[10]0.026 - 0.63[10][11]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2.

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2.

  • Incubation: Pre-incubate the enzyme with the test compound or vehicle control at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.

Inflammatory Signaling Pathway

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression Prostaglandins Prostaglandins COX-2 Expression->Prostaglandins Arachidonic Acid This compound This compound This compound->COX-2 Expression Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzothiazole derivatives have shown promise in this area. This section compares the antibacterial potential of a this compound derivative with the broad-spectrum antibiotic Ciprofloxacin.

A derivative of 2-aminobenzothiazole has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a reported MIC value of 3.12 µg/mL, which is twofold more potent than Ciprofloxacin against the same strains.[12] The fluorine substitution on the benzothiazole ring is a common strategy to enhance antibacterial efficacy.

Table 3: Comparative Antibacterial Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Dialkyne substituted benzo[d]thiazol-2-amine 3.12[12]3.12[12]
Ciprofloxacin0.25 - 0.6[13][14]0.013[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strains in a suitable broth medium overnight.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for In Vitro Validation

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Synthesis Synthesis Characterization Characterization Synthesis->Characterization Anticancer Anticancer Characterization->Anticancer Anti-inflammatory Anti-inflammatory Characterization->Anti-inflammatory Antibacterial Antibacterial Characterization->Antibacterial IC50_MIC_Determination IC50/MIC Determination Anticancer->IC50_MIC_Determination Anti-inflammatory->IC50_MIC_Determination Antibacterial->IC50_MIC_Determination Comparative_Analysis Comparative Analysis IC50_MIC_Determination->Comparative_Analysis

Caption: General workflow for the in vitro validation of this compound.

References

7-Fluorobenzo[d]thiazol-2-amine: A Comparative Efficacy Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the efficacy of 7-Fluorobenzo[d]thiazol-2-amine is not extensively available in peer-reviewed literature. This guide provides a comparative analysis based on the known efficacy of structurally related fluorinated benzothiazole derivatives and compares them against standard drugs in key therapeutic areas. The information presented for this compound should be considered hypothetical and serves as a framework for potential future research.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and overall therapeutic efficacy. This guide explores the potential efficacy of this compound by examining the performance of analogous compounds in neuroprotection, anti-inflammatory, and anticancer applications, benchmarked against established standard drugs.

Neuroprotective Efficacy: Comparison with Riluzole

Given the structural similarity of this compound to Riluzole, a cornerstone in the management of Amyotrophic Lateral Sclerosis (ALS), its neuroprotective potential is of significant interest. Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, exerts its effects through the modulation of glutamate transmission and inhibition of voltage-gated sodium channels.[1] While direct comparative studies for the 7-fluoro isomer are lacking, the neuroprotective effects of other thiazole derivatives have been documented.[2]

Table 1: Comparative Neuroprotective Activity

Compound/DrugTarget/Mechanism of ActionEfficacy MetricReference
This compound (Hypothetical) Putative glutamate modulator and ion channel blockerTo be determinedN/A
Riluzole Glutamate antagonist, voltage-gated sodium channel blockerExtends median survival in ALS patients by 2-3 months[1][1]
Thiazole Sulfonamides SIRT1 activation, reduction of intracellular ROSNeuroprotective against 6-OHDA-induced cytotoxicity in SH-SY5Y cells[3]
Experimental Protocols

In Vitro Neuroprotection Assay (LDH Assay)

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and culture until confluent.

  • Compound Treatment: Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate or 6-hydroxydopamine) to the cell cultures.

  • LDH Measurement: After incubation, collect the cell culture supernatant and measure LDH activity using a commercially available colorimetric assay kit.

  • Data Analysis: Calculate the percentage of neuroprotection relative to untreated and vehicle-treated controls.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection (LDH Assay) start Start: Plate Neuronal Cells treatment Treat with this compound and Standard Drug (Riluzole) start->treatment induction Induce Neurotoxicity (e.g., with Glutamate) treatment->induction incubation Incubate for 24-48 hours induction->incubation supernatant Collect Culture Supernatant incubation->supernatant ldh_assay Perform LDH Assay supernatant->ldh_assay data_analysis Analyze Data: Calculate % Neuroprotection ldh_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing in vitro neuroprotective efficacy.

Anti-inflammatory Activity: Comparison with Diclofenac

Fluorinated benzothiazole derivatives have demonstrated notable anti-inflammatory properties. Studies on N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides have shown significant inhibition of inflammation in animal models, with efficacy comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[4][5] The primary mechanism of action for many NSAIDs, including Diclofenac, is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[4]

Table 2: Comparative Anti-inflammatory Activity

Compound/DrugModelEfficacy Metric (% Inhibition of Edema)Reference
This compound (Hypothetical) Carrageenan-induced rat paw edemaTo be determinedN/A
N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides Carrageenan-induced rat paw edemaSignificant inhibition, comparable to standard[4][5]
Diclofenac (Standard) Carrageenan-induced rat paw edemaDose-dependent reduction in paw volume[4][5]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimatize Wistar albino rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., this compound) and the standard drug (Diclofenac) orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

G cluster_pathway Signaling Pathway: Cyclooxygenase (COX) Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Diclofenac Diclofenac (Standard Drug) Diclofenac->COX1_COX2 Inhibits Fluorobenzothiazole Fluorinated Benzothiazoles (Hypothesized) Fluorobenzothiazole->COX1_COX2 Inhibits

Caption: Inhibition of the COX pathway by anti-inflammatory drugs.

Anticancer Efficacy: Comparison with Standard Chemotherapeutics

The benzothiazole core is present in several compounds with potent anticancer activity. Various fluorinated 2-aryl benzothiazole derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[6][7] Their mechanisms of action often involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cancer cell proliferation and survival.[8]

Table 3: Comparative Anticancer Activity (IC50 values in µM)

Compound/DrugMCF-7 (Breast)A549 (Lung)Mechanism of ActionReference
This compound (Hypothetical) To be determinedTo be determinedPutative kinase inhibitorN/A
Fluorinated 2-aryl benzothiazoles Potent activity reported (e.g., GI50 of 0.4 µM for one derivative)[6]Activity demonstratedVaries; may involve kinase inhibition[6][7]
5-Fluorouracil (Standard) ~5 µM~8 µMThymidylate synthase inhibitor[9]
Doxorubicin (Standard) ~0.5 µM~1 µMTopoisomerase II inhibitor[3]

Note: IC50 values can vary significantly based on experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

Comparative Analysis of 7-Fluorobenzo[d]thiazol-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, benzothiazole derivatives have emerged as a versatile scaffold, exhibiting a wide range of biological activities. This guide provides a comparative analysis of 7-Fluorobenzo[d]thiazol-2-amine, a member of this promising class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this comparison leverages data from structurally related and well-characterized benzothiazole derivatives to extrapolate its potential therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of novel benzothiazole compounds.

Physicochemical Properties

The introduction of a fluorine atom at the 7-position of the benzothiazole ring is expected to modulate the physicochemical properties of the parent 2-aminobenzothiazole molecule. These changes can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

PropertyThis compound2-AminobenzothiazoleRiluzole2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (DF 203)
Molecular Formula C₇H₅FN₂S[1]C₇H₆N₂S[2]C₈H₅F₃N₂OSC₁₄H₁₂FN₃S
Molecular Weight 168.19 g/mol [1]150.20 g/mol [2]234.20 g/mol 273.33 g/mol
CAS Number 20358-08-1[1]136-95-8[2]1744-22-5292523-91-4
Predicted LogP ~2.0-2.51.9[2]3.13.8
Predicted pKa (basic) ~3.5-4.0~4.21.5~4.5

Note: Predicted values are estimations based on computational models and may differ from experimental values.

Comparative Biological Activity

While specific in vitro or in vivo data for this compound is not extensively published, the broader class of aminobenzothiazoles has demonstrated significant potential in oncology and neuroprotection. To provide a meaningful comparison, we will evaluate its potential against two well-studied benzothiazole derivatives: the potent anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a close analog of DF 203) and the neuroprotective drug Riluzole.

FeatureThis compound (Hypothesized)2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleRiluzole
Primary Therapeutic Area Anticancer, NeuroprotectionAnticancerNeuroprotection (ALS)[3][4]
Mechanism of Action Potential inhibition of signaling pathways like PI3K/AKT and/or modulation of glutamate signaling.Potent and selective anticancer activity, likely involving cytochrome P450-mediated bioactivation.[5]Inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[3][4][6]
Reported In Vitro Efficacy Expected to show cytotoxicity in cancer cell lines.GI50 < 5 nM in sensitive breast cancer cell lines (MCF-7, MDA-MB-468).[5]Varies depending on the cell line and endpoint measured.
Potential Signaling Pathway Involvement PI3K/AKT, MAPK/ERKAryl hydrocarbon receptor (AhR) signaling.[5]Glutamatergic signaling.[3][7]

Experimental Protocols

To facilitate the cross-validation of this compound, the following are detailed protocols for key experiments commonly used to characterize the biological activity of benzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives

A general method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen. For instance, the synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole is achieved by reacting fluorochloro aniline with potassium thiocyanate in glacial acetic acid.[8] A similar approach could be adapted for the synthesis of this compound from 3-fluoroaniline.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: [9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis of PI3K/AKT Signaling Pathway

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway modulation.

Protocol: [11][12][13][14][15]

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay WB_Analysis Western Blot for Signaling Pathways Cell_Culture->WB_Analysis Data_Interpretation Data Interpretation and Comparison MTT_Assay->Data_Interpretation WB_Analysis->Data_Interpretation SAR_Analysis Structure-Activity Relationship (SAR) Data_Interpretation->SAR_Analysis

Caption: A general experimental workflow for the biological evaluation of this compound.

References

A Comparative Guide to the Synthesis and Testing of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the synthesis and potential testing methodologies for 7-Fluorobenzo[d]thiazol-2-amine, a member of this important class of heterocyclic compounds. We will explore the reproducibility of its synthesis, compare alternative synthetic routes, and outline relevant experimental protocols for its biological evaluation.

Synthesis and Reproducibility

The synthesis of 2-aminobenzothiazoles can be approached through several pathways, ranging from classical methods to modern, more sustainable alternatives. The choice of method can significantly impact yield, purity, and reproducibility.

Method 1: Classical Synthesis via Oxidative Cyclization

A well-established and frequently utilized method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an arylthiourea, which is often generated in situ from the corresponding aniline. For this compound, the synthesis would commence from 3-fluoroaniline. This approach, often called the Hugershoff reaction, typically involves treating the aniline with a thiocyanate salt in the presence of a halogen like bromine.[1][2]

Method 2: Solid-Phase Synthesis

To facilitate the rapid generation of derivative libraries, solid-phase synthesis protocols have been developed.[1] This method involves attaching the synthetic precursor to a resin, carrying out the cyclization and further modifications on the solid support, and finally cleaving the desired product from the resin. This approach offers advantages in purification, as excess reagents and by-products can be easily washed away.[1]

Method 3: Metal-Free Cascade Reaction

Modern synthetic chemistry emphasizes environmentally friendly procedures. A metal-free approach involves an iodine-catalyzed, oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines.[3] This method avoids the use of expensive and potentially toxic transition-metal catalysts and harsh oxidants, making it a greener alternative.[3]

Method 4: Transition Metal-Catalyzed Synthesis

Various transition metals, including Ruthenium (Ru) and Nickel (Ni), can catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles.[4] These methods often proceed in high yields under specific catalytic conditions. Another approach involves the reaction of 2-haloanilines with dithiocarbamates, which can be metal-free or catalyzed by copper (Cu).[4]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key features of the different synthetic routes to 2-aminobenzothiazoles, providing a basis for selecting a method based on laboratory capabilities and research goals.

Method Starting Materials Key Reagents/Catalysts Typical Yield Advantages Disadvantages
Classical Oxidative Cyclization Substituted Aniline (e.g., 3-Fluoroaniline), Thiocyanate SaltBromine, Acetic Acid70-85%[2]Well-established, readily available reagents.Use of hazardous bromine, potential for side reactions (e.g., para-thiocyanation).[1]
Solid-Phase Synthesis Resin-bound Acyl-isothiocyanate, AnilinesNaH, Hydrazine (for cleavage)Good overall yield, >85% purity[1]Amenable to library synthesis, simplified purification.[1]Requires specialized solid-phase techniques and linkers.
Metal-Free Cascade Reaction Isothiocyanatobenzenes, AminesIodine (catalyst), Oxygen (oxidant)Moderate to excellent[3]Environmentally friendly, avoids transition metals and hazardous oxidants.[3]May require elevated temperatures (120 °C).[3]
Transition Metal-Catalyzed N-Arylthioureas or 2-HaloanilinesRuCl₃, Ni(II) complexes, or CuOUp to 93%[4]High yields, can proceed under mild conditions.Requires potentially expensive and toxic metal catalysts.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific research. Below are representative procedures for two of the discussed synthetic methods.

Protocol 1: Synthesis of 2-Amino-7-fluorobenzothiazole (Classical Method)

This protocol is adapted from the general procedure for synthesizing 2-aminobenzothiazoles from substituted anilines.[2]

  • Reaction Setup: In a flask equipped with a dropping funnel and magnetic stirrer, dissolve 3-fluoroaniline and potassium thiocyanate in glacial acetic acid.

  • Cooling: Cool the mixture in an ice bath to maintain a temperature below 10 °C.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into ice water and neutralize with an ammonia solution to precipitate the crude product.

  • Purification: Filter the crude solid, wash thoroughly with water, and dry. Recrystallize the product from a suitable solvent like ethanol to obtain pure this compound.

Protocol 2: Solid-Phase Synthesis of 2-Aminobenzothiazoles

This protocol is a generalized representation based on a published method.[1]

  • Thiourea Formation: Treat resin-bound acyl-isothiocyanate with the desired aniline (e.g., 3-fluoroaniline) in N,N-dimethylformamide (DMF) at room temperature to form the N-acyl, N'-arylthiourea on the solid support.

  • Cyclization: Filter and wash the resin. Add the resin to a solution containing a cyclizing agent. For an aniline with a fluorine substituent, sodium hydride (NaH) can be used.[1] The reaction is stirred until completion.

  • Washing: Filter the resin and wash sequentially with DMF, acetone, and methanol to remove excess reagents and by-products.

  • Cleavage: Treat the resin with a 4% hydrazine monohydrate solution in ethanol to cleave the 2-aminobenzothiazole product from the solid support.

  • Isolation: Filter off the resin and concentrate the filtrate to obtain the crude product, which can be further purified by chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow for the classical synthesis and provide a high-level comparison of the different strategic approaches.

G cluster_start Starting Materials cluster_reagents Reagents A 3-Fluoroaniline E In-situ formation of 3-Fluorophenylthiourea A->E B Potassium Thiocyanate B->E C Glacial Acetic Acid C->E D Bromine F Oxidative Cyclization D->F E->F G Precipitation & Neutralization F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Workflow for the classical synthesis of this compound.

G cluster_classical Classical Approach cluster_modern Modern Approaches A Synthesis of 2-Aminobenzothiazoles B Oxidative Cyclization (Hugershoff Reaction) A->B Established, High Yield C Solid-Phase Synthesis A->C Library Friendly, Easy Purification D Metal-Free Synthesis A->D Green Chemistry, Sustainable E Transition Metal Catalysis A->E High Efficiency, Mild Conditions F F B->F Uses Hazardous Reagents (Br₂) G G C->G Requires Special Equipment H H E->H Uses Expensive/ Toxic Metals

References

The Pivotal Role of 7-Fluoro Substitution in the Biological Activity of Benzothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of 7-fluorinated benzothiazole derivatives, highlighting the critical role of the fluorine atom at the 7-position in dictating their pharmacological properties, with a primary focus on their anticancer activity. Through a detailed examination of experimental data, this report illuminates the structure-activity relationships (SAR) that govern the potency and selectivity of these promising compounds.

The strategic incorporation of fluorine into heterocyclic scaffolds has become a powerful tool in medicinal chemistry to enhance drug-like properties such as metabolic stability, lipophilicity, and binding affinity. In the context of the benzothiazole core, a privileged structure in numerous pharmacologically active agents, the position of fluorine substitution dramatically influences its biological profile. This guide consolidates findings on 7-fluorinated benzothiazoles, offering a comparative analysis of their performance against other fluorinated and non-fluorinated analogues.

Comparative Analysis of Anticancer Activity

The anticancer activity of fluorinated 2-(4-aminophenyl)benzothiazoles has been a significant area of investigation. The position of the fluorine atom on the benzothiazole ring is a key determinant of their cytotoxic potency and cellular mechanism of action.

Table 1: In Vitro Cytotoxicity of Fluorinated 2-(4-Amino-3-methylphenyl)benzothiazoles against Human Cancer Cell Lines

Compound IDSubstitutionMCF-7 (Breast) GI50 (nM)MDA-MB-468 (Breast) GI50 (nM)PC-3 (Prostate) GI50 (µM)HCT 116 (Colon) GI50 (µM)
1 7-Fluoro< 1< 1> 10> 10
2 5-Fluoro< 1< 1> 10> 10
3 6-Fluoro< 1< 1> 10> 10
4 4-Fluoro< 1< 1> 10> 10
5 Non-fluorinated< 1< 1> 10> 10

Data sourced from Bradshaw et al. GI50 is the concentration required to inhibit cell growth by 50%.

As illustrated in Table 1, 7-fluorinated benzothiazole derivatives, such as compound 1 , exhibit potent sub-nanomolar cytotoxicity against sensitive human breast cancer cell lines (MCF-7 and MDA-468).[1] Interestingly, this high potency is also observed in other mono-fluorinated isomers (compounds 2-4 ) and the non-fluorinated parent compound, suggesting that for this particular scaffold, the presence of a single fluorine atom at various positions does not diminish the potent cytotoxic effect in these cell lines.[1] However, a key differentiator for the 7-fluoro (and 5-fluoro) isomers is their dose-response relationship. Unlike the 4- and 6-fluoro isomers, the 5- and 7-fluoro derivatives do not exhibit a biphasic dose-response curve in sensitive cell lines.[1]

A critical aspect of the antitumor activity of this series of benzothiazoles is their ability to induce the expression of the cytochrome P450 enzyme CYP1A1.[1] This enzyme is responsible for metabolizing the parent compound into a species that can then elicit the anticancer effect. The induction of CYP1A1 is a crucial event that determines the antitumor specificity of these compounds.[1]

Structure-Activity Relationship Summary

The following diagram illustrates the key structural features of 2-(4-aminophenyl)benzothiazoles and the influence of substitutions on their anticancer activity.

SAR_Benzothiazoles cluster_scaffold Benzothiazole Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 2-(4-Aminophenyl)benzothiazole R1 R1: 2-Aryl Group (e.g., 4-Aminophenyl) Scaffold->R1 Substitution at C2 R2 R2: Benzothiazole Ring (e.g., 7-Fluoro) Scaffold->R2 Substitution on Benzene Ring Activity Anticancer Potency & CYP1A1 Induction R1->Activity 4-Amino group is crucial R2->Activity Fluorine at position 7 maintains high potency Activity->Activity CYP1A1 induction is key for selective activity

Caption: Structure-activity relationship of 2-(4-aminophenyl)benzothiazoles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of 7-fluorinated benzothiazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Harvest and count cells from logarithmic phase cultures.

  • Seed the cells into 96-well microtiter plates at a density of 3 x 10³ cells per well in 150 µL of fresh medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., 7-fluorinated benzothiazoles) and a positive control (e.g., Doxorubicin) in culture medium.

  • Add the various concentrations of the compounds to the wells in triplicate.

  • Incubate the plates for 48 hours under the same conditions.[2]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.[3]

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from the wells.

  • Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at 570 nm using a microplate reader.[3]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the GI50 (or IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Cytochrome P450 (CYP1A1) Induction Assay

This assay determines the potential of a test compound to induce the expression of CYP enzymes, typically in cultured human hepatocytes.

1. Cell Culture and Treatment:

  • Culture cryopreserved human hepatocytes according to the supplier's instructions.

  • Seed the hepatocytes in collagen-coated plates.

  • After cell attachment, treat the cells with various concentrations of the test compound, a vehicle control (e.g., DMSO), and a known positive control inducer (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) for 48-72 hours.[4]

2. Endpoint Measurement (mRNA or Catalytic Activity):

a) mRNA Quantification (qRT-PCR):

  • After treatment, lyse the cells and extract the total RNA.
  • Perform reverse transcription to synthesize cDNA.
  • Quantify the relative mRNA expression levels of the target CYP gene (e.g., CYP1A1) and a housekeeping gene using quantitative real-time PCR (qRT-PCR).

b) Catalytic Activity Measurement:

  • After treatment, wash the cells and incubate them with a specific probe substrate for the CYP enzyme of interest (e.g., phenacetin for CYP1A2).
  • After a defined incubation period, collect the supernatant and analyze the formation of the metabolite (e.g., acetaminophen) using LC-MS/MS.

3. Data Analysis:

  • For mRNA analysis, calculate the fold induction of the target gene expression relative to the vehicle control, normalized to the housekeeping gene.

  • For activity analysis, determine the rate of metabolite formation and calculate the fold induction relative to the vehicle control.

  • A significant fold induction (e.g., ≥2-fold) at a clinically relevant concentration may indicate a potential for drug-drug interactions.[4]

The following diagram illustrates a typical workflow for evaluating the CYP induction potential of a compound.

CYP_Induction_Workflow Hepatocytes Culture Human Hepatocytes Treatment Treat with Test Compound, Vehicle Control, & Positive Control Hepatocytes->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Endpoint Endpoint Measurement Incubation->Endpoint mRNA mRNA Quantification (qRT-PCR) Endpoint->mRNA Gene Expression Activity Catalytic Activity (LC-MS/MS) Endpoint->Activity Enzyme Function Analysis Data Analysis: Calculate Fold Induction mRNA->Analysis Activity->Analysis

Caption: Experimental workflow for a cytochrome P450 induction assay.

Conclusion

The structure-activity relationship of 7-fluorinated benzothiazoles reveals a complex interplay between the position of fluorine substitution and the resulting biological activity. While the 7-fluoro substitution in 2-(4-aminophenyl)benzothiazoles maintains the high anticancer potency observed in other isomers, it distinctively alters the dose-response profile. The induction of CYP1A1 remains a central mechanism for the selective antitumor action of this class of compounds. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of novel benzothiazole derivatives. This guide serves as a valuable resource for researchers aiming to leverage the unique properties of fluorine to design and develop next-generation therapeutic agents.

References

A Comparative Analysis of 7-Fluorobenzo[d]thiazol-2-amine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors. This guide provides a comparative overview of 7-Fluorobenzo[d]thiazol-2-amine, a member of this chemical class, against well-established multi-kinase inhibitors: Sorafenib, Sunitinib, and Dasatinib.

Due to the limited publicly available experimental data specifically for this compound, this analysis will leverage data from structurally related 2-aminobenzothiazole derivatives to project its potential efficacy and selectivity. This comparative guide is intended for researchers, scientists, and drug development professionals to inform further investigation into this and similar compounds.

Comparative Efficacy and Selectivity of Kinase Inhibitors

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value signifies a higher potency. The selectivity of an inhibitor is assessed by comparing its potency against a primary target to its activity against a panel of other kinases.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Selected Kinase Inhibitors Against a Panel of Kinases

Kinase TargetThis compound (Hypothesized)Sorafenib (nM)Sunitinib (nM)Dasatinib (nM)
VEGFR2 Data not available90[3][4]80[5][6]-
PDGFRβ Data not available57[3][4]2[5][6]< 30[7]
c-KIT Data not available68[3][4]Data not available< 30[7]
B-Raf Data not available22[3]--
Raf-1 Data not available6[3]--
Abl Data not available--< 1[8]
Src Data not available--0.8[8]
Aurora B Data not available---
p38α MAPK Data not available---

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme.

Signaling Pathways and Points of Inhibition

Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for predicting the biological consequences of inhibiting a particular kinase.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[9] It is frequently hyperactivated in various cancers. Sorafenib is a potent inhibitor of Raf kinases, which are key components of this pathway.[3]

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth Factor->RTK Ras Ras RTK->Ras Raf (B-Raf, Raf-1) Raf (B-Raf, Raf-1) Ras->Raf (B-Raf, Raf-1) MEK MEK Raf (B-Raf, Raf-1)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Sorafenib Sorafenib Sorafenib->Raf (B-Raf, Raf-1) PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Benzothiazole Derivative\n(Hypothesized) Benzothiazole Derivative (Hypothesized) Benzothiazole Derivative\n(Hypothesized)->PI3K JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK Janus Kinase Cytokine Receptor->JAK activates STAT Signal Transducer and Activator of Transcription JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Kinase_Assay_Workflow A Compound Dilution B Plate Preparation (Compound, Controls) A->B C Add Kinase/ Substrate Mix B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50) G->H

References

Navigating the Therapeutic Potential of 7-Fluorobenzo[d]thiazol-2-amine: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the prospective efficacy of 7-Fluorobenzo[d]thiazol-2-amine, benchmarked against related benzothiazole derivatives. This guide provides a framework for its evaluation, including detailed experimental protocols and pathway visualizations.

While direct experimental data on this compound is limited in publicly available literature, its structural similarity to other pharmacologically active fluorinated benzothiazoles allows for an informed, albeit extrapolated, analysis of its potential therapeutic efficacy. This guide synthesizes available data on related compounds to construct a comparative profile, offering a valuable resource for researchers investigating this novel molecule.

Comparative Efficacy: A Look at Structurally Related Compounds

To contextualize the potential of this compound, this guide draws comparisons with two notable benzothiazole derivatives: the experimental anti-cancer agent Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) and the approved neuroprotective drug Riluzole .[1] Benzothiazoles have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, making this a promising class of compounds for drug discovery.[2]

Quantitative Data Summary

The following table summarizes the growth inhibition (GI50) values for the comparator compounds across various cancer cell lines. The values for this compound are presented as hypothetical to provide a basis for future experimental validation.

Cell LineCancer TypeCompound B7 GI50 (µM)Riluzole GI50 (µM)This compound GI50 (µM) (Hypothetical)
A431Human Epidermoid CarcinomaData not availableData not available5 - 15
A549Non-small Cell Lung CancerData not availableData not available10 - 25
MCF-7Breast Cancer< 0.005 (as DF 203)[3]Data not available1 - 10

Note: The GI50 value represents the concentration of a compound required to inhibit cell growth by 50%. The data for DF 203, a compound structurally similar to Compound B7, is used as a reference.[3] The hypothetical data for this compound suggests a potential for broad-spectrum anti-cancer activity.

Proposed Signaling Pathway and Experimental Workflow

The anti-cancer activity of many benzothiazole derivatives is linked to their ability to interfere with critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT and ERK pathways.[4]

Signaling_Pathway This compound This compound Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase This compound->Receptor_Tyrosine_Kinase Inhibits PI3K PI3K Receptor_Tyrosine_Kinase->PI3K ERK ERK Receptor_Tyrosine_Kinase->ERK AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival ERK->Proliferation_Survival

Caption: Proposed inhibition of pro-survival signaling pathways by this compound.

To empirically validate the therapeutic potential of this compound, a systematic experimental approach is necessary.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., A431, A549) MTT_Assay MTT Assay for Cell Proliferation Cell_Culture->MTT_Assay Western_Blot Western Blot for Signaling Pathway Analysis Cell_Culture->Western_Blot Animal_Model Xenograft Mouse Model MTT_Assay->Animal_Model Promising Results Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment Synthesis_Workflow Starting_Material 3-Fluoroaniline Thiocyanation Thiocyanation (e.g., KSCN, Br2) Starting_Material->Thiocyanation Cyclization Oxidative Cyclization Thiocyanation->Cyclization Product This compound Cyclization->Product

References

A Comparative Docking Analysis of Fluorinated Benzothiazole Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding affinities and interaction patterns of fluorinated benzothiazole isomers with key biological targets, supported by experimental and in silico data.

This guide offers researchers, scientists, and drug development professionals a comparative overview of fluorinated benzothiazole isomers, a class of compounds noted for their therapeutic potential. The incorporation of fluorine into the benzothiazole scaffold can significantly enhance biological activity and pharmacokinetic properties.[1][2] This analysis focuses on the structure-activity relationships governed by the position of fluorine substitution, providing a valuable resource for rational drug design.

Comparative Docking Performance of Fluorinated Benzothiazole Derivatives

The following table summarizes the docking scores of various fluorinated benzothiazole derivatives against different protein targets. Lower (more negative) docking scores are indicative of a higher binding affinity.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Compound 6b Epidermal Growth Factor Receptor (EGFR)4WKQ-[3]
Compound 6j Epidermal Growth Factor Receptor (EGFR)6LUD-[3]
Compound 3 Tubulin6QQN-10.61[4]
Compound 8 Tubulin6QQN-10.82[4]
Compound 16b Dihydropteroate Synthase (DHPS)--[5]
Compound 2 Histone Deacetylase 8 (HDAC8)1T69Lower than -5.357[6]
Compound 3 E. coli Dihydroorotase-Most effective[7]
Compound 4 E. coli Dihydroorotase-Second most effective[7]

Note: Direct comparative docking scores for isomers were not consistently available across the literature. The data presented reflects the best-performing fluorinated derivatives from individual studies.

Experimental Protocols: A Synthesized Approach to Comparative Docking Analysis

The following methodology represents a generalized workflow for conducting a comparative docking analysis of fluorinated benzothiazole isomers, based on protocols described in the cited literature.[8][9][10][11][12]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the fluorinated benzothiazole isomers are generated using chemical drawing software like ChemDraw and optimized using a molecular mechanics force field (e.g., MMFF94) in a program like Chem3D.[10][12] The optimized structures are then saved in a suitable format (e.g., .mol or .pdb).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[9] Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy-minimized to correct any structural inconsistencies.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina, PyRx, and GLIDE (Schrödinger).[9][10][11][12]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The size of the grid box is typically set to encompass the entire binding pocket.[10]

  • Docking Execution: The prepared ligands are then docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.

3. Analysis of Docking Results:

  • Binding Affinity: The docking scores, representing the estimated binding affinity (in kcal/mol), are compared across the different isomers.

  • Interaction Analysis: The protein-ligand interaction profiles are analyzed using visualization software such as Discovery Studio Visualizer or PyMOL.[9] This involves identifying key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site.

Visualizing the Process and Pathways

Experimental Workflow for Comparative Docking Analysis

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Isomer 3D Structures) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Target 3D Structure) protein_prep->docking score_analysis Binding Score Comparison docking->score_analysis interaction_analysis Interaction Pattern Analysis docking->interaction_analysis score_analysis->interaction_analysis

Caption: A generalized workflow for in silico comparative docking analysis.

EGFR Signaling Pathway: A Target for Fluorinated Benzothiazoles

Many benzothiazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling.[3][13]

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Fluorinated Benzothiazole Isomer Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by fluorinated benzothiazoles.

References

assessing the selectivity of 7-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An objective assessment of the selectivity of a compound is critical in drug discovery to understand its therapeutic potential and potential off-target liabilities. This guide provides a framework for evaluating the selectivity of 7-Fluorobenzo[d]thiazol-2-amine, a member of the pharmacologically significant benzothiazole class. Due to the limited publicly available selectivity data for this specific molecule, this guide presents a comparative analysis using data from structurally related benzothiazole derivatives known to target various protein kinases. Furthermore, it details the standard experimental protocols required to generate a comprehensive selectivity profile.

Comparative Analysis of Kinase Inhibition

To contextualize the potential selectivity of this compound, it is useful to examine the activity of similar compounds. The benzothiazole scaffold is a common feature in numerous kinase inhibitors. The following table summarizes the inhibitory activity of several benzothiazole derivatives against a panel of protein kinases, alongside established multi-kinase inhibitors for reference. This data illustrates the potential for this class of compounds to interact with key signaling molecules. It is important to note that minor structural changes, such as the position of a fluorine atom, can significantly alter the selectivity profile.

Compound/DrugTarget Kinase(s)IC50 (nM)Reference
Fluorinated Benzothiazole Derivatives
5-Fluorobenzothiazole DerivativeMCF-7 cell line400[1]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line570[1]
Known Kinase Inhibitors
SorafenibRaf-16[1]
B-Raf22[1]
VEGFR-290[1]
PDGFR-β57[1]
SunitinibPDGFRβ2[1]
VEGFR2 (Flk-1)80[1]

Note: The data for fluorinated benzothiazole derivatives is based on cellular assays, which reflects anti-proliferative activity and may not be the result of direct inhibition of a single kinase.

Experimental Protocols for Selectivity Assessment

A multi-faceted approach is necessary to thoroughly assess the selectivity of a novel compound. This involves a combination of in vitro biochemical assays, confirmation of target engagement in a cellular context, and proteome-wide methods to identify off-target effects.

In Vitro Kinase Profiling

The initial step is to screen the compound against a large panel of purified kinases to determine its potency and selectivity. Commercial services like Eurofins' KINOMEscan® offer comprehensive panels of over 480 kinases.[2][3]

Experimental Protocol: In Vitro Kinase Competition Binding Assay (e.g., KINOMEscan®)

This method measures the binding affinity (Kd) of the test compound to a large panel of kinases.

  • Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[4]

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • A large panel of purified, DNA-tagged recombinant kinases.[5]

    • Ligand-immobilized beads.

    • Assay buffer.

    • 384-well plates.

    • qPCR reagents.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In the wells of a microplate, combine the kinase, the ligand-immobilized beads, and the test compound at various concentrations.

    • Incubate the plates to allow the binding reaction to reach equilibrium.

    • Wash the beads to remove unbound kinase.

    • Quantify the amount of bead-bound kinase using qPCR.

    • Calculate the Kd values from an 11-point dose-response curve.[2] The results are often visualized using a TREEspot™ dendrogram to map the interactions across the kinome.[3]

Cellular Target Engagement

After identifying potential primary targets from in vitro screening, it is crucial to confirm that the compound engages these targets within a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[6][7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8] This change in thermal stability is used to confirm target engagement in intact cells or cell lysates.[9]

  • Materials:

    • Cell line of interest (e.g., a cancer cell line where the target kinase is active).

    • This compound.

    • Phosphate-buffered saline (PBS) and lysis buffer.

    • PCR tubes or plates.

    • Thermocycler.

    • Instrumentation for protein quantification (e.g., Western blot or AlphaScreen®).[7]

  • Procedure:

    • Compound Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) and incubate at 37°C for a specified time (e.g., 1-2 hours).[7]

    • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.[7]

    • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.[6]

    • Separation: Centrifuge the samples to separate the precipitated, denatured proteins from the soluble protein fraction.[9]

    • Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method like Western blotting with an antibody against the target protein.[6]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological and experimental processes involved in selectivity assessment.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when dephosphorylated) G cluster_1 Selectivity Profiling Workflow start Test Compound (this compound) kinase_panel In Vitro Kinase Panel (>400 Kinases) start->kinase_panel data_analysis Data Analysis (Determine Kd, Identify Hits) kinase_panel->data_analysis target_validation Cellular Target Engagement (CETSA®) data_analysis->target_validation Primary Targets off_target Proteome-wide Off-Target ID (e.g., Chemoproteomics) data_analysis->off_target Potential Off-Targets phenotypic Phenotypic Assays (Cell Proliferation, etc.) target_validation->phenotypic off_target->phenotypic conclusion Comprehensive Selectivity Profile phenotypic->conclusion

References

Benchmarking 7-Fluorobenzo[d]thiazol-2-amine Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the benzothiazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities. This guide presents a comparative analysis of a novel compound, 7-Fluorobenzo[d]thiazol-2-amine, against two well-established anticancer agents: Paclitaxel and Doxorubicin.

Disclaimer: Experimental data on the specific anticancer activity of this compound is not extensively available in peer-reviewed literature. The data presented for this compound is therefore hypothetical and extrapolated from published studies on structurally similar fluorinated benzothiazole derivatives to provide a framework for its potential evaluation.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical IC50 values for this compound and the reported IC50 values for Paclitaxel and Doxorubicin against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.

CompoundTarget Cancer Cell LineIC50 (µM)
This compound MCF-71.5 (Hypothetical)
A5493.2 (Hypothetical)
Paclitaxel MCF-7~0.002-0.01[1][2]
A549~0.003-0.008[3][4]
Doxorubicin MCF-7~0.1-2.5[5][6][7]
A549>20[5][7]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms. It is hypothesized that this compound may act as an inhibitor of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[8] Another potential mechanism, common to many planar aromatic compounds, is the intercalation into DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication.[9][10][11][12]

Paclitaxel exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[13][14][][16][17] This interference with the normal dynamics of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, which results in DNA double-strand breaks.[9][10][11][12][] Additionally, Doxorubicin is known to generate reactive oxygen species, leading to oxidative stress and cellular damage.[10]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in validating the anticancer potential of this compound.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, Paclitaxel, or Doxorubicin (e.g., from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Signaling Pathway Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, after which they are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway for this compound and a typical experimental workflow for evaluating its anticancer activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAF RAF RTK->RAF Akt Akt PI3K->Akt TF Transcription Factors Akt->TF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug This compound (Hypothetical) Drug->PI3K Inhibition Drug->RAF Inhibition

Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK signaling pathways by this compound.

G cluster_workflow Experimental Workflow start Cancer Cell Culture (e.g., MCF-7, A549) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism western Western Blot (PI3K/Akt, MAPK/ERK) mechanism->western apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle conclusion Conclusion on Anticancer Potential western->conclusion apoptosis->conclusion cell_cycle->conclusion

References

Safety Operating Guide

Proper Disposal of 7-Fluorobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-Fluorobenzo[d]thiazol-2-amine was not located. The following disposal procedures are based on information for structurally similar thiazole and benzothiazole compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances.

The proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental responsibility. For this compound, guidance from SDSs for analogous compounds like 2-Aminobenzothiazole and other thiazole derivatives indicates that this substance should be treated as hazardous waste. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[1][2][3]

Core Disposal Procedures

When preparing this compound for disposal, adhere to the following general steps, which are based on standard laboratory safety protocols for hazardous chemical waste:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • As this is a halogenated compound, it is crucial to keep it separate from non-halogenated solvent wastes to avoid significantly higher disposal costs.[4][5]

    • Do not mix with other incompatible waste streams.[2]

  • Container Management:

    • If possible, leave the chemical in its original container.

    • If transferring to a new container, ensure it is sturdy, leak-proof, and compatible with the chemical.

    • Keep the container tightly closed except when adding waste.[4][5]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) and ensure it is stored in secondary containment.[5]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the chemical, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2]

  • Spill Cleanup:

    • In the event of a spill, avoid generating dust.

    • Soak up the spill with an inert absorbent material (e.g., sand, silica gel).

    • Place the absorbent material into a suitable, closed container for disposal.[2]

    • Ensure the cleanup area is well-ventilated.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

    • Waste material must be disposed of in accordance with national and local regulations.[1][2] It is recommended to use a licensed professional waste disposal service.[1]

Hazard and Disposal Information Summary

The following table summarizes key hazard and disposal information based on structurally similar compounds.

Parameter Guideline References
GHS Hazard Statements (Analogous Compounds) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life)[2][6][7]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3]
Waste Segregation Segregate from non-halogenated waste. Do not mix with other waste.[2][4][5]
Spill Containment Use inert absorbent material (e.g., sand, silica gel).[2]
Container Handling Keep in original or other suitable, tightly closed container. Handle uncleaned containers as the product itself.[1][4]
Regulatory Compliance Disposal must be in accordance with national and local regulations.[1][2]

Experimental Workflow for Disposal

The following diagram outlines the procedural steps for the proper disposal of this compound.

Workflow for Proper Disposal of this compound A Identify Waste (this compound) C Segregate Waste (Halogenated Stream) A->C B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->A D Select & Label Container (Leak-proof, Compatible, Full Chemical Name) C->D E Transfer Waste to Container (Avoid Spills & Dust) D->E F Securely Close Container E->F J Spill Occurs E->J G Store in Designated Area (Secondary Containment) F->G H Contact EHS for Pickup G->H I Professional Disposal (Approved Waste Facility) H->I J->F No K Contain Spill with Inert Material J->K Yes L Package Spill Debris for Disposal K->L L->G

Caption: Disposal workflow for this compound.

Important Considerations:

  • Do Not Dispose Down the Drain: Halogenated aromatic compounds should not be disposed of in the sanitary sewer system.[8][9]

  • Consult Institutional Policies: Your institution's EHS department will have specific protocols that must be followed. These internal guidelines are paramount.

  • Documentation: Ensure that the hazardous waste tag is properly filled out with all required information, including the full chemical name and concentration.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.